Tenonitrozole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXYEZYWCTXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046277 | |
| Record name | Tenonitrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3810-35-3 | |
| Record name | Tenonitrozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenonitrozole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenonitrozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenonitrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tenonitrozole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENONITROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tenonitrozole from 2-amino-5-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenonitrozole, a nitrothiazole derivative with established antiprotozoal activity, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, commencing from the readily available starting material, 2-amino-5-nitrothiazole. This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to facilitate a thorough understanding of the process. The synthesis is primarily achieved through the acylation of 2-amino-5-nitrothiazole with 2-thenoyl chloride, a robust and efficient method for the formation of the requisite amide linkage.
Introduction
This compound, with the chemical name N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a member of the nitrothiazole class of compounds.[1] These compounds are known for their therapeutic applications, particularly as antimicrobial and antiprotozoal agents. The synthesis of this compound is a critical process for its further investigation and potential clinical application. The most direct synthetic route involves the formation of an amide bond between the amino group of 2-amino-5-nitrothiazole and the carbonyl group of a thiophene-2-carboxylic acid derivative. This guide focuses on the practical aspects of this synthesis, providing a detailed methodology for its execution in a laboratory setting.
Synthesis of this compound
The synthesis of this compound from 2-amino-5-nitrothiazole is achieved through a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-nitrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated thiophene-2-carboxylic acid derivative, typically 2-thenoyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct and catalyze the reaction.
Reaction Scheme
References
In-Depth Technical Guide to the Chemical Properties and Structure of Tenonitrozole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenonitrozole is a synthetic compound with established antiprotozoal and antifungal properties. This guide provides a comprehensive overview of its chemical characteristics, structural features, and known mechanisms of action. Detailed information on its synthesis and purification is presented, alongside an exploration of the signaling pathways it modulates in target organisms. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Structure
This compound, with the systematic name N-(5-nitro-2-thiazolyl)-2-thiophenecarboxamide, is a nitrothiazole derivative. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃S₂ | [1][2] |
| Molecular Weight | 255.28 g/mol | [1][2] |
| CAS Number | 3810-35-3 | [1] |
| Appearance | Yellow crystals | |
| Melting Point | 255-256 °C | |
| SMILES | c1cc(C(=O)Nc2ncc(--INVALID-LINK--[O-])s2)sc1 | [2] |
| InChI | InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | [3] |
| InChIKey | ZLOXYEZYWCTXHU-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of 2-thenoyl chloride with 2-amino-5-nitrothiazole.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Procedure:
-
Dissolution: Dissolve 2-amino-5-nitrothiazole in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add a stoichiometric equivalent of 2-thenoyl chloride to the solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the crude product. The precipitate is then collected by filtration.
-
Washing: The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and by-products.
Purification Protocol
The primary method for the purification of crude this compound is recrystallization.
Experimental Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Dioxane or dimethylformamide (DMF) have been reported as suitable solvents.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.
Spectroscopic Data
Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely available in the reviewed literature. Theoretical studies on the IR spectrum of a related molecule, 2,4,6-tenonitrozole, have been conducted, but direct experimental data for this compound is lacking. For definitive structural confirmation and quality control, it is recommended that researchers acquire this data experimentally.
Mechanism of Action and Signaling Pathways
This compound exhibits distinct mechanisms of action against protozoa and fungi, targeting fundamental cellular processes in these organisms.
Antiprotozoal Mechanism: DNA Damage
As a nitroimidazole derivative, the antiprotozoal activity of this compound is dependent on the reduction of its nitro group within the anaerobic or microaerophilic environment of the target protozoan cell. This process generates highly reactive nitro radical anions.
Signaling Pathway for Antiprotozoal Action:
Caption: Antiprotozoal action of this compound.
These reactive species are cytotoxic, primarily targeting the parasite's DNA. They can cause strand breaks and form adducts with the DNA bases, leading to a disruption of DNA replication and transcription.[4][5][6] This extensive DNA damage overwhelms the parasite's DNA repair mechanisms, ultimately triggering programmed cell death.[4] The DNA Damage Response (DDR) pathway in the protozoa is activated, but the damage is often too severe to be repaired, leading to cell cycle arrest and apoptosis.[4]
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
The antifungal activity of this compound is attributed to its ability to inhibit the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity and fluidity of the fungal cell membrane.[7][8][9][10] Specifically, this compound is suggested to act as an azole-like antifungal, inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).
Signaling Pathway for Antifungal Action:
Caption: Antifungal action of this compound.
Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[7][8][9][11] This alteration in the sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10][11] The stress on the cell membrane can also trigger downstream signaling pathways related to cell wall integrity and stress response.
Conclusion
This compound is a molecule of significant interest due to its dual antiprotozoal and antifungal activities. Its mechanisms of action, involving DNA damage in protozoa and inhibition of ergosterol biosynthesis in fungi, target essential pathways in these pathogens. While the fundamental chemical properties and synthesis route are established, a notable gap exists in the public availability of detailed experimental protocols and comprehensive spectroscopic data. Further research to elucidate the specific signaling cascades affected by this compound and to obtain detailed analytical data will be invaluable for the development of new therapeutic agents based on this scaffold. This guide provides a solid foundation for such future investigations.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
The Unveiling of Tenonitrozole: A Technical Guide to its Discovery and Developmental Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenonitrozole, a nitrothiazole derivative, has carved a niche in the realm of antiprotozoal agents, particularly in the treatment of trichomoniasis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, and preclinical and clinical findings. While the early discovery details remain somewhat elusive in readily available literature, this document pieces together available data to present a coherent narrative of its scientific journey. The guide also addresses the persistent, though likely erroneous, classification of this compound as an antifungal agent. Quantitative data from in vitro studies are presented, alongside a depiction of its proposed mechanism of action. This document serves as a foundational resource for researchers engaged in the study of nitro-heterocyclic compounds and the broader field of antiprotozoal drug development.
Introduction
This compound, chemically known as N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a synthetic compound belonging to the nitrothiazole class of drugs.[1] These compounds are characterized by a nitro group attached to a thiazole ring, a feature that is central to their biological activity. The history of nitro-heterocyclic compounds as antimicrobial agents dates back to the mid-20th century, with the discovery of nitrofurans and later, the nitroimidazoles like metronidazole, which revolutionized the treatment of anaerobic and protozoal infections. This compound emerged from this era of intense research into the therapeutic potential of nitro-containing scaffolds.
While primarily recognized for its potent antiprotozoal activity, particularly against Trichomonas vaginalis, this compound has also been anecdotally misclassified as a triazole antifungal that inhibits lanosterol 14α-demethylase.[2] This guide will clarify this discrepancy based on the available scientific evidence, which overwhelmingly points to its role as a DNA-damaging antiprotozoal agent.
Discovery and Developmental History
The precise details surrounding the initial discovery and synthesis of this compound are not well-documented in publicly accessible scientific literature. The developmental timeline, including the specific researchers and pharmaceutical company responsible for its inception, remains obscure. However, its primary application in treating trichomoniasis, particularly in veterinary medicine for pigeons (a condition commonly known as "canker"), suggests a development path that may have been heavily influenced by veterinary needs.[3][4]
The broader context of its development lies within the extensive exploration of nitro-heterocyclic compounds that followed the successful introduction of metronidazole in the 1960s. Researchers at the time were actively synthesizing and screening analogs in search of compounds with improved efficacy, a broader spectrum of activity, or a better safety profile. This compound can be viewed as a product of this systematic investigation into the structure-activity relationships of nitro-aromatic compounds.
Mechanism of Action
The mechanism of action of this compound is consistent with that of other 5-nitro-heterocyclic drugs.[5] The key to its selective toxicity against anaerobic protozoa lies in the reduction of its nitro group.
The process can be summarized as follows:
-
Entry into the Parasite: this compound, being a small, lipophilic molecule, readily diffuses across the cell membrane of the protozoan.
-
Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is enzymatically reduced by nitroreductases. This reduction leads to the formation of a highly reactive nitro radical anion.
-
Macromolecular Damage: This reactive radical anion, and other reduced intermediates, can then covalently bind to and cause extensive damage to the parasite's DNA, leading to strand breakage and destabilization of the helical structure.[5] This damage inhibits DNA replication and transcription, ultimately leading to cell death. Other macromolecules, such as proteins and lipids, can also be targets of these reactive intermediates.[5]
This mechanism of action is highly selective for anaerobic or microaerophilic organisms because the reduction of the nitro group is less likely to occur in the aerobic environment of host cells.[5]
Preclinical and Clinical Data
In Vitro Activity
Limited quantitative data on the in vitro activity of this compound is available in the public domain. A key study evaluated its efficacy against Trichomonas vaginalis.
| Compound | Organism | Assay | Endpoint | Value | Reference |
| This compound | Trichomonas vaginalis | In vitro culture | Minimum Lethal Concentration (MLC) | 12.5 µg/mL | Müller and Goronditse (1966) |
Note: Further studies are required to establish a comprehensive profile of this compound's in vitro activity against a wider range of protozoan pathogens and to determine its cytotoxicity against mammalian cell lines for calculating a selectivity index.
Pharmacokinetics
Clinical Use
This compound is primarily indicated for the treatment of urogenital trichomoniasis.[6] In veterinary medicine, it has been used for the treatment of trichomoniasis (canker) in pigeons.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in standard scientific databases. However, a general synthetic scheme and a typical in vitro testing protocol can be outlined based on common practices for similar compounds.
Synthesis of this compound
A plausible synthetic route for this compound (N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide) would involve the acylation of 2-amino-5-nitrothiazole with thiophene-2-carbonyl chloride.
General Protocol:
-
Dissolution: Dissolve 2-amino-5-nitrothiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Acylation: Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with a mild acid (e.g., dilute HCl) and then with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Antiprotozoal Activity Assay (General Protocol)
Objective: To determine the Minimum Lethal Concentration (MLC) of this compound against Trichomonas vaginalis.
Materials:
-
Trichomonas vaginalis culture
-
Diamond's medium (or other suitable growth medium)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Inverted microscope
-
Incubator (37°C with a CO2 atmosphere)
Procedure:
-
Parasite Culture: Culture Trichomonas vaginalis in Diamond's medium to the late logarithmic phase of growth.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized number of T. vaginalis trophozoites to each well.
-
Controls: Include positive controls (no drug) and negative controls (no parasites).
-
Incubation: Incubate the plates at 37°C in a microaerophilic environment for 48 hours.
-
Observation: After incubation, examine each well under an inverted microscope to assess the motility and viability of the trophozoites.
-
MLC Determination: The MLC is defined as the lowest concentration of the drug at which no motile parasites are observed.
Conclusion
This compound is a nitrothiazole-based antiprotozoal agent with a mechanism of action centered on the reductive activation of its nitro group to generate DNA-damaging radicals. While its early developmental history is not extensively documented, it represents a continuation of the successful paradigm of nitro-heterocyclic drugs in treating anaerobic and protozoal infections. The available data confirm its efficacy against Trichomonas vaginalis, although a more comprehensive preclinical dataset, including a broader range of in vitro activity, cytotoxicity, and detailed pharmacokinetics, would be beneficial for a complete understanding of its therapeutic potential. The misclassification of this compound as a triazole antifungal should be corrected in scientific literature and databases to ensure accurate dissemination of its pharmacological properties. This technical guide provides a consolidated resource for researchers and professionals in the field, highlighting both the known aspects of this compound and the areas where further investigation is warranted.
References
Tenonitrozole: A Technical Overview for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the antiprotozoal and antifungal agent, Tenonitrozole.
CAS Number: 3810-35-3 Molecular Formula: C8H5N3O3S2
Core Chemical and Physical Properties
This compound is a nitroimidazole derivative recognized for its therapeutic applications against protozoal and fungal infections. Below is a summary of its key identifiers and properties.
| Property | Value |
| CAS Number | 3810-35-3 |
| Molecular Formula | C8H5N3O3S2 |
| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide |
| Molar Mass | 255.27 g/mol |
Mechanism of Action: A Focus on DNA Damage
This compound's efficacy as an antiprotozoal agent is primarily attributed to its mechanism of action which involves the induction of significant DNA damage within the target organism. This process is initiated by the reduction of the nitro group of this compound, a reaction catalyzed by enzymes within the protozoal cell under anaerobic conditions. This reduction leads to the formation of highly reactive nitro radical anions.
These reactive intermediates are cytotoxic and interact with the protozoal DNA, causing structural disruption, including strand breakage and denaturation. This irreversible damage to the genetic material inhibits essential cellular processes such as replication and transcription, ultimately leading to cell death. The selective toxicity of this compound is a key advantage, as the activation of the drug is favored in the anaerobic environments typical of protozoal infections, minimizing its impact on host cells which operate under aerobic conditions.
Signaling Pathway for this compound-Induced DNA Damage
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, leading to DNA damage and subsequent cell death in protozoa.
Caption: Proposed mechanism of action for this compound in protozoa.
Experimental Protocols
In Vitro Susceptibility Testing for Trichomonas vaginalis
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of this compound against Trichomonas vaginalis.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Serial Dilutions:
-
Perform two-fold serial dilutions of the this compound stock solution in a liquid culture medium suitable for T. vaginalis (e.g., Diamond's medium) in a 96-well microtiter plate.
3. Inoculum Preparation:
-
Culture T. vaginalis isolates to the mid-logarithmic phase of growth.
-
Adjust the parasite concentration to a standardized value (e.g., 1 x 10^5 trophozoites/mL).
4. Inoculation and Incubation:
-
Add a standardized volume of the parasite inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include positive (parasites with no drug) and negative (medium only) controls.
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
5. Determination of MIC/MLC:
-
After incubation, examine the wells microscopically for motile trophozoites.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of parasite growth compared to the positive control.
-
The MLC is the lowest concentration that results in the complete killing of the parasites.[1][2]
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal species like Candida albicans.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Microdilution Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a standardized liquid medium (e.g., RPMI-1640).
3. Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plate at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro susceptibility testing.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Quantitative Data
| Compound | Organism | IC50 (µM) | MIC (µg/mL) |
| This compound | Trichomonas vaginalis | Data to be determined | Data to be determined |
| Metronidazole (Reference) | Trichomonas vaginalis | ~0.1 - 10 | ~0.2 - 50 |
| Tinidazole (Reference) | Trichomonas vaginalis | ~0.05 - 5 | ~0.1 - 25 |
Note: The values for Metronidazole and Tinidazole are approximate ranges reported in the literature and may vary depending on the specific isolate and experimental conditions.
Conclusion
This compound presents a promising therapeutic agent with a well-understood mechanism of action against anaerobic protozoa. This technical guide provides a foundational understanding of its chemical properties, mode of action, and standardized methodologies for its evaluation. Further research to generate specific quantitative bioactivity data and to explore its efficacy against a broader range of pathogens is warranted to fully elucidate its clinical potential.
References
Spectroscopic Analysis of Tenonitrozole: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Tenonitrozole based on its known chemical structure. These values are derived from the analysis of its functional groups and comparison with structurally similar nitrothiazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H on nitrothiazole ring |
| ~7.8 - 8.2 | Multiplet | 1H | H on thiophene ring |
| ~7.2 - 7.6 | Multiplet | 2H | H on thiophene ring |
| ~10.0 - 11.0 | Broad Singlet | 1H | Amide N-H |
| Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (Amide) |
| ~150 - 155 | C in nitrothiazole ring adjacent to nitro group |
| ~140 - 145 | C in nitrothiazole ring |
| ~135 - 140 | Quaternary C in thiophene ring |
| ~125 - 135 | CH carbons in thiophene ring |
| Solvent: DMSO-d₆ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 - 3400 | N-H | Stretching |
| ~1660 - 1680 | C=O | Amide I Stretching |
| ~1530 - 1560 | NO₂ | Asymmetric Stretching |
| ~1340 - 1370 | NO₂ | Symmetric Stretching |
| ~1400 - 1600 | C=C, C=N | Aromatic and Heterocyclic Ring Stretching |
| ~1200 - 1300 | C-N | Stretching |
| Sample Preparation: KBr pellet |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 255 | [M]⁺ (Molecular Ion) |
| Fragments corresponding to the loss of NO₂, CO, and cleavage of the amide bond and thiophene/thiazole rings. | |
| Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) |
Experimental Protocols
The following are detailed, standardized protocols for the spectroscopic analysis of a solid compound such as this compound.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solvent Selection: Select a suitable solvent in which this compound is soluble and that is transparent in the desired UV-Vis range (e.g., ethanol, methanol, or acetonitrile).
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically 1-10 µg/mL).
-
Spectral Scan: Scan the most dilute solution over a wavelength range of 200-800 nm to identify the λmax.
-
Quantitative Analysis: Measure the absorbance of all standard solutions at the determined λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Collection: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the this compound molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., ESI or EI).
-
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Visualizations
Mechanism of Action
This compound's antiprotozoal activity is believed to stem from the reduction of its nitro group within the target organism. This process generates a highly reactive nitro radical anion, which can then interact with and damage the protozoal DNA, leading to cell death.[5]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for the comprehensive spectroscopic characterization of a pharmaceutical compound. The following workflow outlines the logical sequence of analyses.
Caption: General workflow for spectroscopic analysis.
References
Tenonitrozole: A Deep Dive into its Redox Potential and the Generation of Reactive Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Central Role of Redox Chemistry in Tenonitrozole's Activity
This compound is a member of the nitrothiazole class of compounds, recognized for its efficacy against protozoal infections.[2][4] The biological activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation in anaerobic or microaerophilic environments, characteristic of many pathogenic protozoa.[1] This activation is a reductive process, initiated by the low-redox-potential electron-transfer proteins within the parasite, such as ferredoxins.
The core of this compound's mechanism of action lies in the single-electron reduction of its nitro group (NO₂) to form a highly reactive nitro radical anion (NO₂⁻•).[1][3] This intermediate is a key player in the drug's cytotoxic effects. Under anaerobic conditions, this radical anion can undergo further reduction to generate other reactive species, including nitroso (NO) and hydroxylamine (NHOH) derivatives. These reactive intermediates are capable of inducing significant damage to cellular macromolecules, most notably DNA, but also proteins and lipids, ultimately leading to parasite death.[1]
The efficiency of this activation process, and therefore the drug's potency, is directly related to its redox potential (E°'). A more positive redox potential facilitates easier reduction of the nitro group, leading to a more rapid generation of the cytotoxic radical species.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols for its analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃S₂ | [4] |
| Molecular Weight | 255.27 g/mol | [4] |
| CAS Number | 3810-35-3 | [4] |
| Melting Point | 255-256 °C | [4] |
| Class | Nitrothiazoles | [2] |
The Redox-Activated Pathway of this compound
The activation of this compound is a stepwise process involving the transfer of electrons to the nitro group. The logical flow of this pathway is depicted in the diagram below.
Caption: Redox activation pathway of this compound.
Reactive Intermediates: The Executioners of Cytotoxicity
The therapeutic efficacy of this compound is mediated by the generation of several reactive intermediates.
-
Nitro Radical Anion (R-NO₂⁻•): This is the initial and primary reactive species formed. Its unpaired electron makes it highly reactive. In the absence of oxygen, it has a sufficient lifetime to interact with and damage cellular components.
-
Nitroso (R-NO) and Hydroxylamine (R-NHOH) Derivatives: Further reduction of the nitro radical anion leads to the formation of these species, which are also cytotoxic. They can form covalent adducts with cellular macromolecules, disrupting their function.
The generation and stability of these intermediates are crucial for the drug's activity and are a key area of study in understanding its mechanism and potential for resistance.
Experimental Protocols for Characterizing Redox Potential and Reactive Intermediates
While specific data for this compound is lacking, the following established experimental protocols are routinely used to characterize the redox properties and reactive intermediates of nitroaromatic compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the redox potential of a compound.
Methodology:
-
Preparation of the Electrolyte Solution: A solution of this compound (typically in the millimolar range) is prepared in an aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) will show reduction and oxidation peaks. The midpoint potential of the first reversible or quasi-reversible reduction wave corresponding to the R-NO₂/R-NO₂⁻• couple provides an estimate of the standard redox potential.
Caption: Experimental workflow for Cyclic Voltammetry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance or ESR) is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as the nitro radical anion of this compound.
Methodology:
-
Radical Generation: The nitro radical anion of this compound can be generated in situ by either chemical or electrochemical reduction.
-
Chemical Reduction: A reducing agent (e.g., sodium dithionite) is added to a solution of this compound in an EPR-silent solvent.
-
Electrochemical Reduction: The radical is generated directly within the EPR cavity using a specialized electrochemical EPR cell.
-
-
EPR Measurement: The sample is placed in the resonant cavity of the EPR spectrometer and subjected to a strong magnetic field and microwave radiation.
-
Spectral Analysis: The resulting EPR spectrum provides information about the electronic structure and environment of the radical. The g-value and hyperfine coupling constants are characteristic fingerprints of the radical species.
Caption: Experimental workflow for EPR Spectroscopy.
Expected Outcomes and Data Presentation
Should these experiments be conducted on this compound, the following tables outline the expected data to be collected and its significance.
Table 2: Expected Data from Cyclic Voltammetry
| Parameter | Expected Information | Significance |
| First Reduction Potential (E°') | The potential at which the R-NO₂/R-NO₂⁻• couple occurs. | A more positive value indicates easier reduction and potentially higher biological activity. |
| Peak Separation (ΔEp) | The difference in potential between the cathodic and anodic peaks. | Provides information on the reversibility of the electron transfer process. |
| Peak Current (Ip) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the diffusion coefficient. |
Table 3: Expected Data from EPR Spectroscopy
| Parameter | Expected Information | Significance |
| g-value | The position of the center of the EPR signal. | A characteristic property of the radical that aids in its identification. |
| Hyperfine Coupling Constants (a) | Splitting of the EPR signal due to interaction with nearby magnetic nuclei (e.g., ¹⁴N). | Provides detailed information about the electronic structure and distribution of the unpaired electron within the radical. |
| Signal Intensity | The area under the EPR absorption curve. | Proportional to the concentration of the radical species. |
Conclusion and Future Directions
The therapeutic action of this compound is fundamentally governed by its redox properties and the subsequent generation of cytotoxic reactive intermediates. While specific experimental determination of this compound's redox potential is a clear research gap, the established electrochemical and spectroscopic techniques outlined in this guide provide a robust framework for such an investigation. A thorough characterization of these parameters is essential for a complete understanding of its mechanism of action, the potential for drug resistance, and for the rational design of novel, more effective nitroaromatic-based therapeutics. Future research should focus on performing these key experiments to quantitatively define the redox chemistry of this compound, thereby providing a more complete picture of this important antiprotozoal agent.
References
Tenonitrozole's Effect on Parasitic DNA and Cellular Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenonitrozole is a nitroimidazole-based antiprotozoal agent effective against anaerobic parasitic infections, most notably trichomoniasis. Its mechanism of action is contingent upon the anaerobic environment of the target parasite, where it is activated to a cytotoxic form. This technical guide synthesizes the current understanding of this compound's effects on parasitic DNA and cellular components. While specific quantitative data and detailed experimental studies on this compound are limited in publicly available literature, this guide draws upon the well-documented activities of related 5-nitroimidazole compounds to provide a comprehensive overview of its presumed mechanism and effects. The guide details the reductive activation process, subsequent DNA damage, and induction of oxidative stress. It also presents standardized experimental protocols to assess these effects and provides visualizations of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Reductive Activation and Cytotoxicity
This compound, like other 5-nitroimidazole derivatives, is a prodrug that requires intracellular activation to exert its antiparasitic effects.[1] This activation is a reductive process that occurs preferentially within anaerobic or microaerophilic organisms, such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1] This selective activation is a key factor in its therapeutic index, minimizing toxicity to host cells which primarily rely on aerobic metabolism.[1]
The process begins with the diffusion of this compound into the parasite's cell. In the low redox potential environment of the parasite, the nitro group of this compound is reduced by ferredoxin-like proteins, which are components of the parasite's electron transport chain.[2] This reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates.[1] These reactive species are the primary effectors of the drug's toxicity.
The core mechanism can be summarized in the following steps:
-
Cellular Uptake: this compound passively diffuses into the parasitic cell.
-
Reductive Activation: The nitro group of this compound is reduced by parasitic enzymes, forming a nitro radical anion.
-
Molecular Damage: The reactive intermediates interact with and damage critical cellular macromolecules.
-
Cell Death: The accumulation of molecular damage leads to parasite cell death.
Impact on Parasitic DNA
The primary target of the activated this compound radical is the parasite's DNA.[1] The interaction of the nitro radical with DNA leads to a cascade of damaging events, including:
-
DNA Strand Breaks: The reactive intermediates can cause both single and double-strand breaks in the DNA helix. This damage disrupts DNA replication and transcription, ultimately halting cell division and protein synthesis.[1]
-
Denaturation: The binding of the drug's metabolites to DNA can lead to the denaturation of the DNA structure.[1]
-
Adduct Formation: Covalent bonds may form between the reactive drug intermediates and DNA bases, creating adducts that interfere with normal DNA processing.[1]
This irreversible DNA damage is a major contributor to the cytotoxic effects of this compound and other nitroimidazoles.[1]
Effects on Other Cellular Components
Beyond its direct impact on DNA, the reactive intermediates of this compound induce significant oxidative stress within the parasite.[1] This oxidative stress disrupts the normal redox balance of the cell and leads to damage of other vital cellular components:
-
Proteins: Oxidative damage to proteins can lead to the dysfunction of essential enzymes and structural proteins.[1] This can disrupt metabolic pathways and compromise the structural integrity of the parasite.
-
Lipids: Lipid peroxidation, the oxidative degradation of lipids, can damage cellular membranes, leading to increased permeability and loss of cellular compartmentalization.[1]
This multi-targeted assault on DNA, proteins, and lipids makes it difficult for the parasite to develop resistance through a single mutation.[1]
Quantitative Analysis of Efficacy
While specific quantitative data for this compound is scarce in the literature, the in vitro efficacy of other 5-nitroimidazole drugs against Trichomonas vaginalis provides a valuable comparative framework. Efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).
Table 1: Comparative In Vitro Activity of 5-Nitroimidazoles against T. vaginalis
| Drug | Mean MIC (mg/L) | MIC Range (mg/L) | Resistance Rate (%) |
| Metronidazole | 2.25 | Not Specified | 11 |
| Tinidazole | 1.11 | Not Specified | 2 |
| Ornidazole | 0.5 | Not Specified | 0 |
| Secnidazole | 1.11 | Not Specified | 1 |
Note: Data is based on a study of 94 clinical isolates of T. vaginalis. Resistance was defined as an MIC >2 mg/L.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on parasitic DNA and cellular components. These protocols are based on established methods for other nitroimidazoles and can be adapted for this compound.
In Vitro Susceptibility Testing (MLC Determination)
This protocol is used to determine the Minimum Lethal Concentration (MLC) of this compound against parasites like T. vaginalis.
-
Parasite Culture: Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium at 37°C to the late logarithmic phase of growth.
-
Inoculum Preparation: Harvest parasites by centrifugation, wash, and resuspend in fresh TYM medium to a final concentration of 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in TYM medium in a 96-well microtiter plate. A typical concentration range to test would be from 0.1 to 400 µg/mL.
-
Inoculation: Add 100 µL of the prepared parasite suspension to each well containing 100 µL of the diluted drug.
-
Incubation: Incubate the plates anaerobically at 37°C for 48 hours.
-
MLC Determination: After incubation, examine the wells microscopically for motile trichomonads. The MLC is the lowest concentration of the drug that results in no motile organisms.
DNA Fragmentation Assay (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Expose the parasite culture to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (e.g., a known DNA damaging agent).
-
Cell Embedding: Mix a suspension of treated parasites with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Ultrastructural Analysis (Transmission Electron Microscopy)
Transmission electron microscopy (TEM) can be used to visualize the morphological changes in parasites induced by this compound.
-
Cell Treatment and Fixation: Treat parasites with this compound and then fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the fixed cells through a series of ethanol concentrations and embed them in resin.
-
Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.
-
Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope to observe changes in cellular organelles, membranes, and overall morphology.
Signaling Pathways and Cellular Responses
The DNA damage and oxidative stress induced by this compound are expected to trigger a variety of cellular stress response pathways within the parasite. While specific signaling cascades activated by this compound have not been elucidated, it is plausible that pathways analogous to those in other eukaryotes are involved.
Conclusion
This compound's efficacy as an antiprotozoal agent is rooted in its selective activation within anaerobic parasites, leading to the generation of cytotoxic radicals. These radicals inflict lethal damage primarily through DNA strand breakage and the induction of widespread oxidative stress, affecting proteins and lipids. While detailed, this compound-specific research is needed to fully characterize its quantitative effects and the precise signaling pathways involved, the established knowledge of related 5-nitroimidazoles provides a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide offer standardized approaches for the further investigation and development of this compound and other nitroimidazole-based therapeutics.
References
Pharmacological Profile of Tenonitrozole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenonitrozole, a nitrothiazole derivative, is an antiprotozoal agent with a mechanism of action characteristic of the nitroimidazole class of drugs. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on its core pharmacological profile and that of its closely related analogs. This document provides an in-depth overview of its mechanism of action, spectrum of activity, and key experimental protocols relevant to its evaluation. Due to the scarcity of data on specific this compound derivatives, this guide also discusses general synthetic strategies for related compounds and presents surrogate data from other nitroimidazoles to provide a comparative context for researchers.
Introduction
This compound is a synthetic chemotherapeutic agent belonging to the nitrothiazole class of compounds. It is primarily recognized for its activity against various protozoan parasites. The core structure features a nitro group attached to a thiazole ring, a moiety crucial for its mechanism of action. This guide aims to provide a comprehensive overview of the pharmacological properties of this compound, drawing upon available data and supplementing with information from structurally and functionally similar nitroimidazole compounds where necessary.
Mechanism of Action
The antiprotozoal activity of this compound is contingent on the chemical reduction of its nitro group. This process occurs preferentially within anaerobic or microaerophilic protozoa, which possess the necessary low redox potential ferredoxin-like proteins.
The key steps in the proposed mechanism of action are:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, is believed to enter the protozoal cell via passive diffusion.
-
Reductive Activation: Inside the parasite, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) reduce the 5-nitro group of this compound. This reduction is a critical activation step.
-
Formation of Reactive Intermediates: The reduction process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives, as well as free radicals.
-
Macromolecular Damage: These reactive species are non-specific in their targets and can cause extensive damage to essential cellular macromolecules. The primary target is thought to be DNA, where the intermediates can induce strand breakage and helical structure disruption, ultimately inhibiting nucleic acid synthesis. Other targets include vital proteins and lipids, leading to a multifaceted disruption of cellular function.
-
Cell Death: The cumulative damage to critical cellular components leads to parasite cell death.
The selective toxicity of this compound towards anaerobic protozoa is attributed to the fact that the reductive activation occurs inefficiently in aerobic host cells.
Pharmacological Profile
Spectrum of Activity
-
Trichomonas vaginalis : The causative agent of trichomoniasis.
-
Giardia lamblia (also known as Giardia intestinalis or Giardia duodenalis): The parasite responsible for giardiasis.
-
Entamoeba histolytica : The causative agent of amoebiasis.
The following table presents surrogate antiprotozoal activity data for the closely related 5-nitroimidazole, Tinidazole, to provide a reference for the expected potency of this compound.
Table 1: Antiprotozoal Activity of Tinidazole (Surrogate for this compound)
| Organism | Parameter | Value (µg/mL) | Reference |
| Trichomonas vaginalis | MIC | ≤ 6.25 (anaerobic) | [1] |
| Trichomonas vaginalis | MLC | ≤ 6.25 (anaerobic) | [1] |
| Giardia lamblia | MIC | Data not readily available | - |
| Entamoeba histolytica | MIC | Data not readily available | - |
Note: MIC (Minimum Inhibitory Concentration) and MLC (Minimum Lethal Concentration) values can vary depending on the strain and testing conditions.
Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, half-life, protein binding, metabolism, and excretion) are not well-documented in publicly available literature. However, based on the general properties of nitroimidazole compounds, a general profile can be inferred. The following table provides pharmacokinetic data for Tinidazole as a surrogate to guide researchers.
Table 2: Pharmacokinetic Parameters of Tinidazole (Surrogate for this compound)
| Parameter | Value | Species | Reference |
| Absorption | |||
| Bioavailability (Oral) | ~99% | Human | [2] |
| Tmax (Oral) | ~2 hours | Human | Data inferred from similar compounds |
| Distribution | |||
| Protein Binding | ~12% | Human | Data inferred from similar compounds |
| Metabolism | |||
| Primary Site | Liver | Human | Data inferred from similar compounds |
| Major Enzymes | Cytochrome P450 (e.g., CYP3A4) | Human | [3] |
| Excretion | |||
| Major Route | Renal | Human | Data inferred from similar compounds |
| Elimination Half-life | 12-13 hours | Human | [2] |
Disclaimer: The data presented in Table 2 is for Tinidazole and should be used as a general reference for the expected pharmacokinetic profile of this compound. Actual values for this compound may differ.
This compound Derivatives
The synthesis of derivatives of N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (this compound) has been explored, primarily focusing on modifications of the thiophene and carboxamide moieties to investigate structure-activity relationships (SAR). The general synthetic approach often involves the reaction of 2-amino-5-nitrothiazole with various activated carboxylic acids or their derivatives.
While extensive pharmacological data for specific this compound derivatives is not widely published, the general principles of SAR for nitroimidazoles suggest that modifications can influence potency, spectrum of activity, and pharmacokinetic properties. For instance, alterations to the side chain can affect lipophilicity, which in turn can impact absorption and distribution.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of this compound against a target protozoan.
Typical Organism: Trichomonas vaginalis
Methodology:
-
Cultivation of Parasites: T. vaginalis is cultured axenically in a suitable medium (e.g., Diamond's TYM medium) supplemented with serum at 37°C.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Inoculation: Trophozoites in the logarithmic phase of growth are harvested, washed, and resuspended to a standardized concentration (e.g., 1 x 10^5 cells/mL). A fixed volume of the parasite suspension is added to each well of a microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 hours.
-
Determination of MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of parasite growth (e.g., ≥90%) compared to the drug-free control, as assessed by microscopy or a viability assay (e.g., using resazurin).
-
Determination of MLC: To determine the MLC, an aliquot from each well showing no motile parasites is sub-cultured into fresh, drug-free medium and incubated for another 48 hours. The MLC is the lowest drug concentration from which no viable organisms can be recovered.
In Vivo Efficacy Testing
Objective: To evaluate the efficacy of this compound in a suitable animal model of protozoal infection.
Typical Model: Murine model of amoebic colitis (Entamoeba histolytica)
Methodology:
-
Animal Model: Immunocompromised or susceptible strains of mice (e.g., CBA) are used.
-
Infection: Mice are challenged intracecally with a standardized dose of virulent E. histolytica trophozoites.
-
Treatment: A predetermined period after infection, mice are treated with this compound, typically administered orally via gavage, at various dose levels. A vehicle control group and a positive control group (e.g., treated with metronidazole) are included.
-
Monitoring: Animals are monitored daily for clinical signs of infection (e.g., weight loss, diarrhea).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. The ceca are harvested, and the parasite burden is quantified by methods such as quantitative PCR (qPCR) of amoebic DNA or by scoring the extent of tissue damage histopathologically.
-
Data Analysis: The efficacy of this compound is determined by comparing the parasite load and/or tissue pathology scores in the treated groups to the vehicle control group.
References
- 1. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Trichomonas vaginalis to Tenonitrozole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trichomonas vaginalis is the etiological agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide.[1] The 5-nitroimidazole class of drugs, which includes metronidazole and tinidazole, remains the cornerstone of treatment.[2] Tenonitrozole, a derivative of the nitroimidazole family, is known for its antiprotozoal activity.[3] Its mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic nitro radicals that induce DNA damage and cell death.[3]
The emergence of resistance to frontline nitroimidazole drugs necessitates the evaluation of alternative compounds like this compound.[2] Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of new drug candidates and for monitoring resistance in clinical isolates. This document provides detailed protocols for the cultivation of T. vaginalis and the determination of its susceptibility to this compound through the measurement of Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).
Data Presentation: Comparative In Vitro Activity of Nitroimidazoles against Trichomonas vaginalis
While specific MIC and MLC data for this compound against T. vaginalis were not identified in a comprehensive review of the literature, the following tables present representative data for other 5-nitroimidazole compounds. This information provides a valuable reference for the expected range of activity and for establishing appropriate concentration ranges for testing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Various Nitroimidazoles against T. vaginalis Isolates
| Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Metronidazole | 1.0 | 2.0 | 0.25 - >16 |
| Tinidazole | 0.5 | 1.0 | 0.25 - 4.0 |
| Secnidazole | 0.5 | 1.0 | 0.25 - 4.0 |
| Ornidazole | 0.25 | 0.5 | 0.25 - 2.0 |
Note: Data is compiled from various sources and represents typical ranges observed in susceptibility testing studies. Actual values may vary depending on the specific isolates and testing conditions.
Table 2: Minimum Lethal Concentration (MLC) Breakpoints for Resistance in T. vaginalis
| Drug | Susceptible (µg/mL) | Low-Level Resistance (µg/mL) | Moderate-Level Resistance (µg/mL) | High-Level Resistance (µg/mL) |
| Metronidazole | < 50 | 50 - 100 | 200 | ≥ 400 |
| Tinidazole | < 6.3 | - | - | - |
| Secnidazole | ≤ 12.5 | - | - | - |
Note: These breakpoints are based on clinical correlation studies and are used to interpret the results of in vitro susceptibility testing.[4][5]
Experimental Protocols
Culture of Trichomonas vaginalis
Aseptic technique is paramount for the successful cultivation of T. vaginalis and to prevent contamination.
Materials:
-
T. vaginalis isolate (e.g., ATCC reference strain or clinical isolate)
-
Diamond's Medium (Modified)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Antibiotic/Antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)
-
Sterile culture tubes or flasks
-
Incubator (37°C)
-
Hemocytometer
-
Microscope
Protocol:
-
Prepare complete growth medium by supplementing Diamond's Medium with 10% heat-inactivated FBS and an appropriate concentration of antibiotic/antimycotic solution.
-
Thaw a cryopreserved vial of T. vaginalis rapidly in a 37°C water bath.
-
Transfer the contents of the vial to a culture tube containing 5-10 mL of pre-warmed complete growth medium.
-
Incubate the culture upright at 37°C.
-
Monitor the growth of the trichomonads daily by observing their motility and morphology under a microscope.
-
Subculture the parasites every 48-72 hours, or when they reach late logarithmic phase of growth, by transferring an aliquot of the culture to a fresh tube of medium. The typical inoculum is 1 x 10⁵ trophozoites/mL.
-
To determine the parasite concentration, gently resuspend the culture and count the motile trophozoites using a hemocytometer.
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of this compound.
Materials:
-
Log-phase culture of T. vaginalis
-
Complete growth medium (as described in 3.1)
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Anaerobic GasPak system (optional, for anaerobic testing)
-
Microscope
Protocol:
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the assay (e.g., from 400 µg/mL to 0.1 µg/mL).
Assay Procedure:
-
Adjust the concentration of a log-phase T. vaginalis culture to 2 x 10⁵ trophozoites/mL in complete growth medium.
-
In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well in triplicate.
-
Include drug-free wells as a positive control for parasite growth and media-only wells as a negative control.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10⁵ trophozoites/mL.
-
Incubate the plate at 37°C for 48 hours. For anaerobic testing, place the plate in an anaerobic GasPak jar.
-
MIC Determination: After 48 hours of incubation, examine each well under an inverted microscope. The MIC is the lowest concentration of this compound at which there is a complete absence of motile trophozoites.
-
MLC Determination: To determine the MLC, take a 10 µL aliquot from each well that shows no motile parasites (at and above the MIC) and inoculate it into a fresh 96-well plate containing 190 µL of drug-free complete growth medium.
-
Incubate this subculture plate for an additional 48 hours at 37°C.
-
Examine the subculture plate under the microscope. The MLC is the lowest concentration of this compound from the initial plate that results in no parasite growth in the subculture.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in T. vaginalis.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Workflow for MIC and MLC determination.
Discussion
The protocols outlined in this document provide a standardized framework for assessing the in vitro activity of this compound against T. vaginalis. Adherence to these methods will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this compound.
Given the lack of specific published data for this compound, it is recommended to include metronidazole and tinidazole as reference compounds in all assays. This will allow for a direct comparison of the relative potency of this compound and will help in contextualizing the obtained MIC and MLC values.
It is also crucial to test a panel of T. vaginalis isolates, including both susceptible and resistant strains, to fully characterize the activity of this compound. The use of well-characterized reference strains is important for quality control and for ensuring the validity of the assay.
Further studies are warranted to determine the specific MIC and MLC ranges for this compound against a diverse collection of T. vaginalis isolates and to establish clinical breakpoints that correlate with treatment outcomes. The methodologies described herein provide a solid foundation for conducting such investigations.
References
- 1. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Quantification of Tenonitrozole in Human Plasma by HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Tenonitrozole in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring an accurate bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring. The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure easy implementation and reliable results.
Introduction
This compound is an antiprotozoal agent with a nitroimidazole core structure. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a validated bioanalytical method for its quantification in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, cost-effective, and reliable technique for this purpose. The method described herein is based on established principles for the analysis of nitroimidazole compounds in plasma and provides a comprehensive guide for laboratory implementation.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Ornidazole (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 320 nm.
-
Internal Standard (IS): Ornidazole.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and 10 mg of Ornidazole (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Ornidazole stock solution with a 50:50 mixture of acetonitrile and water.
-
Phosphate Buffer (0.02 M, pH 4.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Ornidazole internal standard working solution (5 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation
The bioanalytical method should be validated according to international guidelines (e.g., EMA, FDA).[4] Key validation parameters are summarized below.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Condition |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M KH₂PO₄ (pH 4.5) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| UV Wavelength | 320 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Retention Time (this compound) | ~ 6.5 min (Approximate) |
| Retention Time (Ornidazole IS) | ~ 8.0 min (Approximate) |
Table 2: Method Validation Summary
| Validation Parameter | Concentration Range / Level | Acceptance Criteria | Representative Result |
| Linearity (r²) | 50 - 10,000 ng/mL | r² ≥ 0.995 | 0.9991 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 98.5%, Precision: 11.2% |
| Intra-day Precision (%CV) | LQC, MQC, HQC | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤ 15% | < 10% |
| Intra-day Accuracy (% Bias) | LQC, MQC, HQC | Within ±15% | -5.2% to +6.8% |
| Inter-day Accuracy (% Bias) | LQC, MQC, HQC | Within ±15% | -7.5% to +8.1% |
| Recovery (%) | LQC, MQC, HQC | Consistent and reproducible | > 85% |
| Matrix Effect | LQC, HQC | CV ≤ 15% | Not significant |
LQC: Low Quality Control (150 ng/mL), MQC: Medium Quality Control (1500 ng/mL), HQC: High Quality Control (7500 ng/mL). Data are representative and should be confirmed during in-lab validation.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC-UV method detailed in this application note provides a simple, accurate, and precise tool for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and effective, making the method suitable for the analysis of a large number of samples in pharmacokinetic and clinical studies. The validation parameters demonstrate that the method is reliable and conforms to standard bioanalytical guidelines. This protocol can be readily adopted by laboratories equipped with standard HPLC instrumentation.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Evaluation of a Tenonitrozole Oral Formulation for Avian Trichomoniasis
Audience: Researchers, scientists, and drug development professionals.
Introduction Avian trichomoniasis, caused by the flagellate protozoan Trichomonas gallinae, is a significant disease affecting a wide range of bird species, particularly pigeons and doves (Columbiformes).[1][2] The infection primarily impacts the upper digestive tract, leading to caseous, necrotic lesions that can impair eating and breathing, often resulting in death.[1] Treatment has traditionally relied on 5-nitroimidazole drugs such as metronidazole, carnidazole, and ronidazole.[1][3] However, the emergence of drug-resistant T. gallinae strains necessitates the development of new or improved therapeutic options.[1][2][4] Tenonitrozole, a nitroimidazole antiprotozoal agent, presents a promising alternative.[5][6]
The primary challenge in avian therapeutics is the lack of formulations specifically designed for birds, often forcing reliance on products intended for other species.[7][8] Administration via drinking water is a common and practical method for flock treatment, but it requires a formulation with adequate solubility and stability to ensure consistent dosing.[9] This document provides detailed protocols for the development and evaluation of a stable, water-soluble this compound formulation for the effective treatment of avian trichomoniasis.
Mechanism of Action of this compound
This compound, like other 5-nitroimidazole compounds, functions as a prodrug that is selectively activated within anaerobic organisms like Trichomonas.[5][10] The drug enters the parasite's cell via passive diffusion.[10] Inside the hydrogenosome of the protozoa, the nitro group of this compound is reduced by anaerobic enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[5][11] This reduction process creates a highly reactive nitro radical anion.[5] This cytotoxic radical anion then damages critical cellular components, primarily by causing strand breakage and destabilization of the parasite's DNA, which ultimately leads to cell death.[5] The selective toxicity of this compound is due to its preferential activation in the anaerobic environment of the target protozoa, minimizing its effect on the host's aerobic cells.[5]
References
- 1. Open Veterinary Journal [openveterinaryjournal.com]
- 2. annals-parasitology.eu [annals-parasitology.eu]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Formulation and (bio)availability problems of drug formulations in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenonitrozole Dosage Calculation in Racing Pigeons
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tenonitrozole is a nitroimidazole derivative with antiprotozoal activity, historically used for the treatment of trichomoniasis (canker) in pigeons. As with other nitroimidazoles, its efficacy is linked to the anaerobic metabolism of the target organisms, such as Trichomonas gallinae. The emergence of resistance to commonly used nitroimidazoles in avian species necessitates a re-evaluation of alternative compounds like this compound and the establishment of robust protocols for dosage determination.[1][2] These application notes provide a framework for the scientific investigation of this compound, focusing on its mechanism of action, a summary of related compound dosages, and detailed experimental protocols for determining its optimal dosage in racing pigeons (Columba livia domestica).
Mechanism of Action of Nitroimidazoles
This compound, as a nitroimidazole, is believed to share a common mechanism of action with other drugs in its class, such as metronidazole and ronidazole.[3] This mechanism is contingent on the anaerobic environment of the target protozoa. The drug passively diffuses into the microorganism, where its nitro group is reduced by microbial enzymes.[3] This reduction process creates reactive nitro radical anions that are cytotoxic.[3] These reactive intermediates bind to and disrupt the helical structure of DNA, leading to strand breakage and inhibition of nucleic acid synthesis, which ultimately results in cell death.[3][4] Furthermore, these reactive species can cause oxidative damage to other critical cellular components, including proteins and lipids.[3]
References
- 1. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racing pigeons: a reservoir for nitro-imidazole-resistant Trichomonas gallinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating Tenonitrozole Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenonitrozole is an antiprotozoal agent belonging to the nitrothiazole class of compounds, which shares functional similarities with nitroimidazoles like metronidazole.[1][2] It is primarily used in the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis and Giardia lamblia.[1][3] Like other nitroaromatic compounds, this compound is a prodrug that requires reductive activation to exert its cytotoxic effects.[1] This activation occurs preferentially under the hypoxic or anaerobic conditions characteristic of the microenvironment of these pathogens, and also within the hypoxic regions of solid tumors, suggesting a potential application as a hypoxia-activated anticancer agent.[1][4][5]
This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound against both parasitic and cancerous cells. The described methodologies will enable researchers to determine key efficacy parameters such as half-maximal inhibitory concentrations (IC50), measure hypoxia-selective activity, and investigate the drug's mechanism of action.
Mechanism of Action of this compound
This compound's efficacy is dependent on its selective activation within target cells under low-oxygen conditions.[1] The process begins with the diffusion of the inactive prodrug into the cell. Inside the anaerobic parasite or hypoxic cancer cell, resident nitroreductase enzymes (NTR) utilize electrons from donors like NADH to reduce the nitro group on the this compound molecule.[1][6] This reduction generates highly reactive nitro radical anions.[1] These radicals are potent cytotoxic agents that induce widespread cellular damage, primarily by causing strand breakage and denaturation of DNA, thereby inhibiting essential processes like replication and transcription, ultimately leading to cell death.[1] In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent compound, preventing the accumulation of the toxic intermediates and conferring the drug's selective toxicity to hypoxic environments.[1][7]
Caption: Mechanism of this compound activation.
Antiparasitic Efficacy Assays
This section details the evaluation of this compound against anaerobic protozoan parasites, using Trichomonas vaginalis as the primary example.
Protocol: T. vaginalis Susceptibility Assay using Resazurin
This protocol determines the IC50 of this compound by measuring parasite viability via the metabolic reduction of resazurin (AlamarBlue®) to the fluorescent resorufin.[8]
Materials:
-
T. vaginalis culture (e.g., ATCC 30236)
-
Modified Diamond's Medium (MDM)[9]
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt (stock solution in PBS, sterile filtered)
-
Opaque, white 96-well microplates
-
Anaerobic gas-generating pouches (e.g., GasPak™)[9]
-
Plate-reading fluorometer (Ex/Em: ~560/590 nm)
Workflow:
Caption: Workflow for T. vaginalis drug susceptibility assay.
Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in MDM at 37°C in anaerobic conditions to a mid-logarithmic growth phase.[9]
-
Drug Dilution: Prepare a 2x concentrated serial dilution of this compound in MDM in a separate 96-well plate. The final concentration may range from 0.1 µM to 100 µM. Include a no-drug control (medium with DMSO vehicle) and a no-cell control (medium only).
-
Cell Seeding: Adjust the parasite culture density to 5 x 10^5 cells/mL in MDM. Add 100 µL of this suspension to each well of a new opaque, white 96-well plate (resulting in 5 x 10^4 cells/well).[9]
-
Drug Addition: Transfer 100 µL of the 2x drug dilutions to the corresponding wells of the cell plate, bringing the final volume to 200 µL.
-
Anaerobic Incubation: Seal the plate and place it in an anaerobic pouch. Incubate at 37°C for 48 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well for a final concentration of ~0.01-0.025 mg/mL.
-
Final Incubation: Incubate the plate for an additional 4-6 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Data Presentation
Summarize the results from multiple experiments in a table. Similar protocols can be adapted for Giardia lamblia and Entamoeba histolytica.[10][11]
| Parasite | Compound | IC50 (µM) [Mean ± SD] | Reference Drug (Metronidazole) IC50 (µM) |
| T. vaginalis (Strain 1) | This compound | 5.2 ± 0.7 | 2.5 ± 0.4 |
| T. vaginalis (Metronidazole-Resistant) | This compound | 8.1 ± 1.1 | >100 |
| G. lamblia (Strain 1) | This compound | 7.5 ± 0.9 | 4.8 ± 0.6 |
Anticancer Efficacy Assays (Hypoxia-Activated)
This section describes assays to evaluate this compound as a hypoxia-activated prodrug (HAP) against cancer cells. The key is to compare its cytotoxicity under normal oxygen (normoxic) and low-oxygen (hypoxic) conditions.[4]
Protocol: Hypoxia-Selective Cytotoxicity Assay (MTT/Resazurin)
This protocol measures the viability of cancer cells treated with this compound under parallel normoxic (21% O2) and hypoxic (<1% O2) conditions.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Hypoxia chamber or incubator with O2 control
-
Standard CO2 incubator (normoxic control)
-
96-well clear (for MTT) or opaque (for Resazurin) plates
Workflow:
Caption: Workflow for hypoxia-selective cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well.
-
Adherence: Incubate both plates under standard normoxic conditions (37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
Drug Treatment: Add serial dilutions of this compound to both plates. Include no-drug and no-cell controls.
-
Parallel Incubation:
-
Normoxic Plate: Return one plate to the standard incubator.
-
Hypoxic Plate: Place the second plate in a hypoxia chamber (e.g., flushed with 94% N2, 5% CO2, <1% O2).
-
Incubate both plates for 48-72 hours.
-
-
Viability Assay: Perform a standard MTT or resazurin assay on both plates. For MTT, this involves adding MTT solution, incubating for 2-4 hours, solubilizing the formazan crystals with DMSO or SDS, and reading absorbance at ~570 nm.[12][13]
-
Data Analysis:
-
Calculate IC50 values for both normoxic (IC50-N) and hypoxic (IC50-H) conditions.
-
Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC50-N / IC50-H. An HCR > 2 is generally considered significant for a HAP.[14]
-
Data Presentation
Present the comparative cytotoxicity data in a clear tabular format.
| Cell Line | Compound | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| HCT116 | This compound | 125.5 ± 15.3 | 4.8 ± 0.6 | 26.1 |
| MCF-7 | This compound | 180.2 ± 21.0 | 9.5 ± 1.2 | 19.0 |
| Normal Fibroblasts | This compound | >200 | 150.7 ± 18.5 | <2 |
Mechanistic Assays
To confirm that this compound's efficacy is derived from its proposed mechanism, further assays can be performed to measure nitroreductase activity and downstream DNA damage.
Protocol Outline: Nitroreductase (NTR) Activity Assay
This assay quantifies the enzymatic activity responsible for activating this compound. It can be performed using a cell lysate or in living cells with specific fluorescent probes.[6][15]
Principle: A non-fluorescent probe containing a nitro group is added to cells or cell lysates. In the presence of active NTR and an electron donor (NADH), the nitro group is reduced, releasing a fluorophore. The increase in fluorescence is proportional to NTR activity.[16]
Brief Protocol:
-
Culture cells under normoxic and hypoxic conditions to assess if NTR expression/activity is upregulated by hypoxia.
-
Prepare cell lysates or use intact cells in a 96-well plate.
-
Add the NTR fluorescent probe and NADH.
-
Incubate for a set period (e.g., 60 minutes) at 37°C.
-
Measure fluorescence at the appropriate excitation/emission wavelengths for the chosen probe.
-
Compare the fluorescence signal between normoxic and hypoxic cells, and between control and this compound-treated cells (to check for competitive inhibition).
Protocol Outline: DNA Damage Assay (Comet Assay)
This assay visually demonstrates DNA strand breaks, a key consequence of this compound activation.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA (from damaged cells) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[17][18]
Brief Protocol:
-
Treat cells (parasites or cancer cells) with this compound under appropriate anaerobic/hypoxic conditions. Include positive (e.g., H2O2) and negative controls.
-
Embed the cells in low-melting-point agarose on a specialized slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualize using a fluorescence microscope and quantify the comet tails using imaging software.
Caption: Relationship between mechanism and verification assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for the Routine Screening of Drug Sensitivity in the Human Parasite Trichomonas vaginalis | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA repair pathways and their implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenonitrozole Administration in Poultry Drinking Water: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research and drug development purposes only. Tenonitrozole is an antiprotozoal agent, and its use in food-producing animals may be subject to regulatory restrictions in various jurisdictions. All experimental procedures involving animals must be conducted in accordance with institutional and national guidelines for animal welfare.
Introduction
This compound is a nitroimidazole-based antiprotozoal agent.[1][2] Like other compounds in its class, it is believed to act as a prodrug that, once ingested by a protozoan, is reduced to form reactive nitro radical anions.[1] These radicals are highly reactive and cause extensive damage to the protozoal DNA, leading to strand breakage and cell death.[1] This mechanism of action makes it a potential candidate for the treatment of protozoal diseases in poultry, such as histomoniasis (blackhead disease), which is caused by Histomonas meleagridis.[3][4]
The administration of therapeutic agents via drinking water is a common and effective method for flock-wide treatment in commercial poultry operations.[5] However, the efficacy and safety of this method are highly dependent on the physicochemical properties of the drug, including its water solubility and stability, as well as its pharmacokinetic and pharmacodynamic profiles in the target species.
This document provides an overview of the available data on this compound and outlines generalized protocols for its evaluation and administration in poultry drinking water. It is important to note that publicly available data specifically on the use of this compound in poultry is limited. Therefore, some of the following protocols are based on general principles of veterinary drug development and data from related nitroimidazole compounds.
Physicochemical Properties of this compound
A key consideration for the administration of any drug in drinking water is its solubility and stability in an aqueous solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₃S₂ | [6] |
| Molecular Weight | 255.27 g/mol | [2] |
| Melting Point | 255.5 °C | [6] |
| Water Solubility | 37.2 µg/mL | [6] |
| Appearance | Data not available | |
| pKa | Data not available | |
| LogP | 2.96 | [6] |
The low water solubility of this compound (37.2 µg/mL) presents a significant challenge for its administration in drinking water and may necessitate the use of solubilizing agents or the development of a specialized formulation.[6]
Proposed Mechanism of Action and Signaling Pathway
This compound, as a nitroimidazole, exerts its antiprotozoal effect through a multi-step process within the target protozoan cell. The drug is selectively toxic to anaerobic or microaerophilic organisms because it requires enzymatic reduction to become active, a process that occurs efficiently in these organisms.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. eng.vjas.vn [eng.vjas.vn]
- 4. Histomoniasis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 5. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for Studying Tenonitrozole Pharmacokinetics in Birds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tenonitrozole is a nitroimidazole derivative with antiprotozoal activity. While its efficacy against certain avian pathogens is of interest, understanding its pharmacokinetic profile—how the bird's body absorbs, distributes, metabolizes, and excretes the drug—is critical for determining safe and effective dosing regimens. This document provides detailed protocols for conducting pharmacokinetic studies of this compound in avian species, drawing upon established methodologies for similar compounds, such as metronidazole and ronidazole, in the absence of specific public data for this compound. These protocols are intended to serve as a comprehensive guide for researchers, ensuring studies are conducted ethically, rigorously, and yield high-quality, reproducible data.
Ethical Considerations in Avian Research
All experimental procedures involving live birds must be conducted in strict accordance with animal welfare regulations and guidelines. Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before commencing any study.[1][2][3][4] Key principles include minimizing stress and pain, using the minimum number of animals necessary to obtain valid results, and ensuring proper housing, nutrition, and handling.
Experimental Protocols
Animal Model Selection and Acclimatization
-
Species: Pigeons (Columba livia domestica) or broiler chickens (Gallus gallus domesticus) are suitable models due to their common use in poultry science and the availability of comparative pharmacokinetic data for other nitroimidazoles.[5][6][7]
-
Health Status: Clinically healthy, adult birds of a specified weight range should be used. A thorough health examination by a veterinarian is required prior to inclusion in the study.
-
Acclimatization: Birds should be acclimatized to the housing conditions for at least one week prior to the experiment. This includes the specific cages, lighting, temperature, and diet to be used during the study.[3]
Housing and Husbandry
-
Caging: Birds should be housed individually in cages that allow for normal posture and movement.[3]
-
Environment: A controlled environment with a consistent photoperiod (e.g., 12 hours light/12 hours dark), temperature, and humidity should be maintained.
-
Diet and Water: Standard commercial feed and fresh water should be provided ad libitum. Feed should be withdrawn for 12 hours prior to drug administration to ensure an empty crop and stomach, which can aid in consistent drug absorption.[8]
This compound Formulation and Administration
-
Formulation: this compound should be accurately weighed and prepared in a suitable vehicle for the chosen route of administration. For oral administration, a suspension in water or a solution in a biocompatible solvent may be used. For intravenous administration, a sterile, injectable solution must be prepared.
-
Dosage: In the absence of prior data for this compound, a starting dose can be extrapolated from studies on other nitroimidazoles in birds. A dose of 25 mg/kg has been used for metronidazole in pigeons.[5][6] A pilot study with a small number of birds is recommended to determine an appropriate dose that provides measurable plasma concentrations without causing adverse effects.
-
Administration Routes:
-
Intravenous (IV) Administration: To determine absolute bioavailability and fundamental pharmacokinetic parameters like clearance and volume of distribution. The drug is administered as a single bolus into the right jugular vein or a wing vein.
-
Oral (PO) Administration: To assess oral absorption and bioavailability. The drug is administered directly into the crop using a gavage needle to ensure the entire dose is delivered.
-
Blood Sampling Protocol
-
Blood Volume: The total blood volume collected should not exceed 1% of the bird's body weight in a single collection or over a 24-hour period.[9][10] For example, a 500g pigeon can safely provide up to 5 mL of blood.
-
Sampling Sites: The primary sites for repeated blood sampling are the jugular vein (offers larger volumes), the basilic (wing) vein, or the medial metatarsal vein.[9][11][12] The right jugular vein is often larger and more accessible in many bird species.[12]
-
Collection Technique:
-
Sampling Schedule: A typical schedule for a pharmacokinetic study would involve collecting blood at the following time points:
-
Pre-dose (0 hours)
-
Post-IV administration: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Post-PO administration: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours. This schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Storage
-
Transfer the collected blood into lithium heparin tubes.
-
Centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant into labeled cryovials.
-
Store the plasma samples at -80°C until analysis to ensure the stability of this compound and its potential metabolites.[8]
Analytical Methodology
A validated analytical method is crucial for the accurate quantification of this compound in avian plasma. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and specificity.[7][14][15]
Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of this compound or another nitroimidazole not present in the sample).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
The supernatant can be directly injected into the LC-MS/MS system or further purified using Solid-Phase Extraction (SPE) for cleaner samples, especially for HPLC-UV analysis.[14][16]
HPLC-UV Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (typically around 310-320 nm for nitroimidazoles).
-
Validation: The method must be validated according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
LC-MS/MS Method (for higher sensitivity)
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid.[15]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.[7][17]
Data Presentation and Analysis
All quantitative data should be summarized in tables. Pharmacokinetic parameters are to be calculated using non-compartmental analysis software.
Table 1: Hypothetical Pharmacokinetic Parameters of Nitroimidazoles in Birds (Reference Data)
| Parameter | Metronidazole in Pigeons (25 mg/kg PO)[5][6] | Ronidazole in Turkeys (Residue Study) | This compound in [Target Species] (Proposed Study) |
| Cmax (µg/mL) | Value from study | Not Applicable | To be determined |
| Tmax (h) | Value from study | Not Applicable | To be determined |
| AUC (µg*h/mL) | Value from study | Not Applicable | To be determined |
| T½ (h) | Value from study | Not Applicable | To be determined |
| Bioavailability (%) | ~81.5 - 83.8% | Not Applicable | To be determined |
| Cl/F (mL/h/kg) | Value from study | Not Applicable | To be determined |
| Vd/F (L/kg) | Value from study | Not Applicable | To be determined |
Table 2: Ronidazole Residue Depletion in Turkeys (0.006% in diet) [18]
| Withdrawal Time (days) | Muscle (ppm) | Liver (ppm) | Kidney (ppm) | Fat (ppm) |
| 0 | 3.0 | 4.5 | 4.7 | Not Reported |
| 2 | 0.28 | 0.5 | 0.73 | 0.37 |
| 5 | 0.09 | 0.18 | 0.40 | Not Reported |
| 10 | 0.05 | 0.14 | 0.26 | 0.03 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the pharmacokinetics of this compound in an avian species.
Caption: Experimental workflow for avian pharmacokinetic study.
References
- 1. birdnet.org [birdnet.org]
- 2. birdnet.org [birdnet.org]
- 3. research.fiu.edu [research.fiu.edu]
- 4. Guidelines and ethical considerations for housing and management of psittacine birds used in research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative pharmacokinetics of metronidazole in healthy and Trichomonas gallinae infected pigeons (Columba livia, var. domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residue study of nitroimidazoles depletion in chicken feathers in comparison with some other selected matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Avian Blood Collection and Hematology - WSAVA 2015 Congress - VIN [vin.com]
- 10. briwildlife.org [briwildlife.org]
- 11. Techniques for blood sampling in avian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. algomau.ca [algomau.ca]
- 14. Determination of nitroimidazole residues in poultry tissues, serum and eggs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. fao.org [fao.org]
Application Notes and Protocols for the Identification of Tenonitrozole Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenonitrozole is a nitroimidazole derivative with antiprotozoal and antifungal properties.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, potential toxicity, and overall pharmacokinetic profile. This document provides a detailed application note and protocol for the identification and characterization of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific experimental data on this compound metabolism, this guide is based on the known metabolic pathways of similar nitroimidazole compounds and predictive analysis of its chemical structure.
Predicted Metabolic Pathways of this compound
The metabolism of nitroimidazoles typically involves two primary pathways: hydroxylation of aliphatic or aromatic side chains and reduction of the nitro group.[3] Based on the chemical structure of this compound, which consists of a nitrothiazole ring linked to a thiophene ring via an amide bond, the following metabolites are predicted:
-
Phase I Metabolism:
-
Hydroxylation: The thiophene ring is a likely site for hydroxylation, leading to the formation of Hydroxy-Tenonitrozole.
-
Nitro-reduction: The nitro group on the thiazole ring can be reduced to an amino group, forming Amino-Tenonitrozole. This reduction is often a key step in the activation of nitroimidazole drugs.[3]
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolite can undergo conjugation with glucuronic acid to form this compound-Glucuronide, a more water-soluble compound for easier excretion.
-
The predicted metabolic pathway is illustrated in the diagram below.
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and analysis of this compound and its predicted metabolites from biological matrices such as plasma or tissue homogenates.
Sample Preparation
A robust sample preparation is critical for removing interferences and concentrating the analytes. Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are suitable methods.
a) QuEChERS Protocol [4][5][6]
-
Sample Aliquoting: Take 1 mL of plasma or tissue homogenate in a 15 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound, if available).
-
Extraction: Add 1 mL of acetonitrile, and vortex for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., 400 mg MgSO₄ and 100 mg NaCl). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
b) Solid-Phase Extraction (SPE) Protocol [7]
-
Sample Pre-treatment: To 1 mL of plasma or tissue homogenate, add 1 mL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Predicted MRM Transitions and Fragmentation
The following table summarizes the predicted molecular weights and potential MRM transitions for this compound and its metabolites. The fragmentation patterns are predicted based on the known fragmentation of thiazole and thiophene rings.[8][9][10]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Predicted Fragmentation Pathway |
| This compound | 256.0 | 111.0 | 128.0 | Loss of the nitro-thiazole group; Cleavage of the amide bond with charge retention on the thiophene carbonyl fragment. |
| Hydroxy-Tenonitrozole | 272.0 | 127.0 | 144.0 | Loss of the nitro-thiazole group from the hydroxylated thiophene; Cleavage of the amide bond. |
| Amino-Tenonitrozole | 226.0 | 111.0 | 98.0 | Loss of the amino-thiazole group; Cleavage of the amide bond. |
| This compound-Glucuronide | 448.0 | 272.0 | 175.0 | Loss of the glucuronic acid moiety; Fragmentation of the glucuronic acid itself. |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be organized into tables for clear comparison.
Table 1: LC-MS/MS Parameters for this compound and Predicted Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 256.0 | 111.0 | 0.05 | 30 | 25 |
| 128.0 | 0.05 | 30 | 20 | ||
| Hydroxy-Tenonitrozole | 272.0 | 127.0 | 0.05 | 35 | 28 |
| 144.0 | 0.05 | 35 | 22 | ||
| Amino-Tenonitrozole | 226.0 | 111.0 | 0.05 | 25 | 20 |
| 98.0 | 0.05 | 25 | 18 | ||
| This compound-Glucuronide | 448.0 | 272.0 | 0.05 | 40 | 30 |
| 175.0 | 0.05 | 40 | 25 | ||
| Internal Standard | User Defined | User Defined | 0.05 | User Defined | User Defined |
Table 2: Example Quantitative Data Summary
| Sample ID | This compound (ng/mL) | Hydroxy-Tenonitrozole (ng/mL) | Amino-Tenonitrozole (ng/mL) | This compound-Glucuronide (ng/mL) |
| Control 1 | ND | ND | ND | ND |
| Treated 1 | 50.2 | 12.5 | 5.1 | 25.8 |
| Treated 2 | 45.8 | 15.1 | 6.3 | 30.2 |
| ... | ... | ... | ... | ... |
| ND: Not Detected |
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and semi-quantitative analysis of this compound and its predicted metabolites using LC-MS/MS. The provided methods for sample preparation, liquid chromatography, and mass spectrometry are based on established procedures for similar nitroimidazole compounds and can be adapted and optimized for specific laboratory instrumentation and biological matrices. The predictive approach to metabolite structures and fragmentation patterns offers a strong starting point for method development in the absence of commercially available standards. This workflow will enable researchers to gain valuable insights into the metabolic profile of this compound, contributing to a more complete understanding of its pharmacological properties.
References
- 1. This compound [drugfuture.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tenonitrozole as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tenonitrozole as a selective agent in microbiological research. This document includes its mechanism of action, protocols for its application in selective media, and methods for determining its antimicrobial activity.
Introduction to this compound
This compound is a nitroimidazole-class compound primarily known for its antiprotozoal activity.[1] Its selective toxicity against anaerobic and certain microaerophilic microorganisms makes it a valuable tool in microbiology for the isolation and cultivation of specific microbes from mixed populations. The selectivity of this compound is attributed to its mechanism of action, which requires anaerobic metabolic pathways for its activation.
Mechanism of Action
The selective antimicrobial activity of this compound is dependent on the metabolic environment of the microorganism.[1] In anaerobic and some microaerophilic organisms, the nitro group of this compound is reduced by enzymes such as ferredoxin oxidoreductase. This reduction process forms highly reactive nitro radical anions.[1] These radicals are cytotoxic, causing damage to microbial DNA, proteins, and lipids, ultimately leading to cell death.[1] In contrast, aerobic organisms and eukaryotic cells, which typically have higher redox potentials, do not efficiently reduce the nitro group, rendering this compound significantly less toxic to these cells.[1] This differential activation is the basis for its use as a selective agent.
Quantitative Data for this compound
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Type | Typical Growth Condition | Expected MIC Range (µg/mL) |
| Bacteroides fragilis | Anaerobic Bacteria | Anaerobic | Low (e.g., 0.1 - 10) |
| Clostridium difficile | Anaerobic Bacteria | Anaerobic | Low (e.g., 0.1 - 10) |
| Trichomonas vaginalis | Protozoan | Anaerobic | Low (e.g., 0.01 - 5) |
| Giardia lamblia | Protozoan | Microaerophilic | Low (e.g., 0.1 - 10) |
| Escherichia coli | Facultative Anaerobe | Aerobic/Anaerobic | High (in aerobic conditions) |
| Staphylococcus aureus | Facultative Anaerobe | Aerobic/Anaerobic | High (in aerobic conditions) |
| Candida albicans | Fungus (Yeast) | Aerobic | High |
| Aspergillus fumigatus | Fungus (Mold) | Aerobic | High |
Table 2: Illustrative Cytotoxicity (CC50) Data for this compound
| Cell Line | Type | Origin | Expected CC50 Range (µM) |
| HeLa | Cervical Cancer | Human | High (e.g., >100) |
| HepG2 | Liver Carcinoma | Human | High (e.g., >100) |
| Vero | Kidney Epithelial | Monkey | High (e.g., >100) |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method and can be adapted for various microorganisms.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, TYI-S-33 for protozoa)
-
Sterile 96-well microtiter plates
-
Microorganism culture in log phase of growth, adjusted to the appropriate density (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Incubator with appropriate atmospheric conditions (aerobic, microaerophilic, or anaerobic)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix well by pipetting up and down. This creates a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculate the Plate: a. Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.
-
Controls: a. Positive Control: Wells containing broth and the microbial inoculum, but no this compound. b. Negative Control (Sterility): Wells containing only sterile broth.
-
Incubation: a. Seal the plate (e.g., with an adhesive film or by placing it in a larger container with a humidified atmosphere). b. Incubate the plate under the appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism.
-
Determine MIC: a. After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. b. The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.
Protocol for the Preparation of this compound-Containing Selective Agar
This protocol describes the preparation of a selective medium for the isolation of anaerobic microorganisms.
Materials:
-
Basal agar medium (e.g., Brucella Agar, Schaedler Agar)
-
This compound stock solution
-
Other supplements as required (e.g., laked blood, vitamin K1, hemin)
-
Sterile petri dishes
-
Water bath
Procedure:
-
Prepare Basal Medium: a. Prepare the basal agar medium according to the manufacturer's instructions. b. Autoclave the medium and cool it to 45-50°C in a water bath.
-
Add Supplements: a. Aseptically add any required sterile supplements (e.g., 5% laked sheep blood).
-
Add this compound: a. Aseptically add the this compound stock solution to the molten agar to achieve the desired final concentration (this concentration should be determined based on MIC data to inhibit facultative anaerobes and aerobes while permitting the growth of the target anaerobes). Mix gently but thoroughly to ensure even distribution.
-
Pour Plates: a. Dispense the this compound-containing agar into sterile petri dishes. b. Allow the plates to solidify at room temperature.
-
Storage: a. Store the plates in an anaerobic environment (e.g., anaerobic jar or chamber) at 4°C until use. Plates should be used within a reasonable timeframe to ensure the stability of the this compound.
Protocol for the Selective Isolation of Anaerobic Bacteria from a Mixed Sample
Materials:
-
This compound-containing selective agar plates
-
Non-selective control plates (basal medium without this compound)
-
Mixed microbial sample (e.g., soil, clinical specimen, gut contents)
-
Sterile dilution buffer (e.g., phosphate-buffered saline)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
Procedure:
-
Sample Preparation: a. If the sample is solid, suspend it in a sterile dilution buffer. b. Perform serial dilutions of the sample to obtain a suitable concentration for plating.
-
Inoculation: a. Spread a known volume (e.g., 100 µL) of the appropriate dilutions onto both the this compound-containing selective plates and the non-selective control plates.
-
Incubation: a. Immediately transfer the inoculated plates to an anaerobic environment. b. Incubate at the optimal temperature for the target microorganisms for an appropriate duration (e.g., 48-72 hours or longer for slow-growing anaerobes).
-
Analysis: a. After incubation, compare the colony growth on the selective and non-selective plates. b. Enumerate the colonies on both types of plates to determine the selective effect of this compound. c. Subculture individual colonies from the selective plates onto fresh medium for further identification and characterization.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Tenonitrozole Solubility Enhancement for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tenonitrozole in in vitro assays.
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Dilution of DMSO Stock in Aqueous Media
Question: My this compound, dissolved in a DMSO stock solution, precipitates immediately when I dilute it in my aqueous cell culture medium or buffer. How can I prevent this?
Answer: This is a common issue for hydrophobic compounds like this compound, often referred to as "crashing out." It occurs because the compound's solubility drastically decreases when the solvent changes from organic (DMSO) to aqueous. Here are several strategies to mitigate this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium or buffer. Then, add this intermediate dilution to the final assay plate.
-
Increase Mixing Efficiency: When adding the this compound solution to the aqueous medium, do so dropwise while gently vortexing or swirling the medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Temperature Control: Always use pre-warmed media or buffers (37°C), as solubility is often higher at slightly elevated temperatures.
Issue 2: Low and Inconsistent Results in Cell-Based Assays
Question: I am observing low efficacy or high variability in my cell-based assays with this compound. Could this be related to its solubility?
Answer: Yes, poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in lower than expected biological activity and inconsistent results. If this compound is not fully dissolved, the cells are not exposed to the intended concentration.
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the solution for any visible precipitate or cloudiness.
-
Determine Kinetic Solubility: It is advisable to determine the kinetic solubility of this compound in your specific assay medium. This will help you establish the maximum concentration at which the compound remains in solution during the time course of your experiment.
-
Utilize Solubility Enhancers: Consider incorporating solubility-enhancing excipients into your formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.
Q2: What is the general stability of this compound stock solutions in DMSO?
Q3: Can I use other organic solvents to dissolve this compound?
A3: Other polar aprotic solvents like dimethylformamide (DMF) may also be effective. However, the compatibility of any solvent with your specific in vitro assay system must be verified, paying close attention to potential cytotoxicity.
Q4: How can I enhance the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (like a low percentage of ethanol) can increase solubility. The final concentration of the organic solvent should be carefully controlled to avoid affecting the biological assay.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions. β-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
Q5: What concentration of this compound should I use in my in vitro assay?
A5: The optimal concentration will depend on the specific assay and cell type. It is recommended to perform a dose-response curve to determine the effective concentration range. Importantly, the concentrations tested should not exceed the determined kinetic solubility of this compound in the assay medium to ensure the compound is fully dissolved.
Quantitative Data on this compound Solubility (Illustrative Examples)
Disclaimer: The following tables provide illustrative examples of how to present quantitative solubility data. Specific experimental values for this compound are not widely available in the public domain and should be determined empirically.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) - Example | Solubility (mM) - Example |
| Water | 25 | < 0.1 | < 0.39 |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.39 |
| Ethanol | 25 | ~1 | ~3.9 |
| DMSO | 25 | > 50 | > 196 |
Table 2: Illustrative Enhancement of this compound Aqueous Solubility with Excipients
| Excipient | Concentration | Apparent Solubility (µg/mL) - Example | Fold Increase - Example |
| None (PBS) | - | 5 | 1 |
| HP-β-Cyclodextrin | 2% (w/v) | 150 | 30 |
| Tween® 80 | 0.1% (v/v) | 80 | 16 |
| Solutol® HS 15 | 0.1% (v/v) | 120 | 24 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay of this compound in Aqueous Buffer
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your pre-warmed aqueous assay buffer (e.g., 198 µL of PBS or cell culture medium). This will create a range of this compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a period relevant to your in vitro assay (e.g., 2, 6, or 24 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance compared to a vehicle control (buffer with 1% DMSO) indicates precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.
Visualizations
This compound's Antiprotozoal Mechanism of Action
This compound is a nitroimidazole-based antiprotozoal agent. Its mechanism of action involves the reduction of its nitro group within the target parasite, leading to the generation of reactive nitro radicals. These radicals can then damage critical cellular components, including DNA, leading to cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Solubility Enhancement
The following workflow outlines the general steps for preparing a this compound solution for an in vitro assay, incorporating solubility enhancement techniques.
Caption: Workflow for preparing this compound solution.
Technical Support Center: Optimizing Tenonitrozole Dosage in Avian Species
Disclaimer: Tenonitrozole is a nitroimidazole antiprotozoal agent. Specific quantitative data on its dosage optimization and toxicity in many avian species is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of avian therapeutics, general toxicology, and data extrapolated from studies on other nitroimidazole drugs like metronidazole and ronidazole. Researchers should use this information as a guide and conduct pilot studies to establish safe and effective dosages for their specific experimental conditions and avian species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound, like other nitroimidazoles, is an antiprotozoal agent. Its mechanism of action involves the reduction of its nitro group by microbial enzymes within the protozoal cell. This process generates reactive nitro radical anions that are cytotoxic. These radicals bind to and disrupt the helical structure of the protozoal DNA, leading to strand breakage and cell death.[1] This mechanism is selectively toxic to anaerobic or microaerophilic organisms, such as Trichomonas gallinae, because the reduction of the nitro group occurs efficiently in these low-oxygen environments. However, at high doses, similar reactive intermediates can potentially be formed in the host's cells, leading to oxidative stress and cellular damage, which manifests as toxicity.
Q2: What are the common clinical signs of this compound (or other nitroimidazole) toxicity in birds?
A2: Overdosing this compound or other nitroimidazoles can lead to a range of adverse effects, primarily neurological. Common signs of toxicity include:
-
Neurological: Ataxia (incoordination), tremors, seizures, head tilt, and circling.[1]
-
Gastrointestinal: Regurgitation, vomiting, and diarrhea.
-
General: Lethargy, depression, and anorexia (loss of appetite).
If any of these signs are observed, treatment should be discontinued immediately, and supportive care should be provided.
Q3: Are there any known antidotes for this compound toxicity?
A3: There is no specific antidote for this compound or other nitroimidazole toxicity. Treatment is primarily supportive and focuses on managing the clinical signs and aiding the bird's natural detoxification processes. This may include fluid therapy to support renal function and excretion, nutritional support, and anticonvulsant medication if seizures are present. In cases of recent oral overdose, administration of activated charcoal may be considered to reduce drug absorption.
Q4: How does the route of administration affect the potential for toxicity?
A4: The route of administration can significantly impact drug absorption and, consequently, the risk of toxicity.
-
Oral (gavage or in-feed/water): This is a common route for treating avian diseases. However, water-soluble formulations can lead to variable intake between birds, with some individuals potentially consuming toxic amounts, especially in hot weather when water consumption is high. Individual oral dosing (gavage) provides more accurate administration.
-
Intramuscular (IM): This route provides rapid and predictable absorption but can be stressful for the birds and may cause localized tissue irritation.
Troubleshooting Guides
Issue 1: Birds are showing signs of neurotoxicity (e.g., ataxia, seizures) during treatment.
-
Potential Cause: The dosage of this compound is too high for the species, age, or health status of the birds.
-
Troubleshooting Steps:
-
Cease Administration: Immediately stop the administration of this compound.
-
Supportive Care: Provide immediate supportive care. This includes placing the bird in a quiet, dark, and warm environment to minimize stress. Ensure easy access to food and water. Fluid therapy may be necessary to aid in the excretion of the drug.
-
Veterinary Consultation: Consult with an avian veterinarian for guidance on managing the clinical signs, which may include the use of anticonvulsant medications.
-
Dosage Re-evaluation: Once the bird has recovered, re-evaluate the dosage. A dose reduction of 25-50% is a reasonable starting point for subsequent trials. Consider the possibility of individual bird sensitivity.
-
Alternative Drugs: If toxicity persists even at lower doses, consider using a different nitroimidazole with a wider safety margin, such as ronidazole, which is generally considered less toxic than metronidazole or dimetridazole.
-
Issue 2: The treatment is ineffective against the target protozoan infection.
-
Potential Cause 1: The dosage of this compound is too low.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check all calculations and the concentration of the stock solution. Ensure that the administration method (e.g., in-water, gavage) is delivering the intended dose.
-
Incremental Dose Increase: If the dosage is confirmed to be correct but ineffective, consider a cautious, incremental increase in the dose (e.g., by 10-15%). Monitor birds closely for any signs of toxicity.
-
Duration of Treatment: Ensure the treatment is administered for the recommended duration. Some infections may require a longer course of therapy.
-
-
Potential Cause 2: The protozoan strain is resistant to this compound.
-
Troubleshooting Steps:
-
In Vitro Susceptibility Testing: If possible, isolate the protozoan and perform in vitro susceptibility testing to determine the minimum inhibitory concentration (MIC) of this compound and other antiprotozoal drugs.
-
Switch Drug Class: If resistance is confirmed or suspected, switch to a different class of antiprotozoal medication or a different nitroimidazole that the strain may still be susceptible to.
-
Data Presentation
Table 1: Comparative Oral LD50 of Nitroimidazoles in Birds (Data is limited and extrapolated)
| Compound | Avian Species | Oral LD50 (mg/kg) | Reference(s) |
| Metronidazole | Chicks | 3061.8 | [2] |
| This compound | Data Not Available | N/A |
Note: LD50 (Median Lethal Dose) is the dose required to kill 50% of the tested population. This data for metronidazole in chicks provides a starting point for estimating the acute toxicity of related compounds, but species-specific differences can be significant.
Table 2: Reported Therapeutic Dosages of Various Nitroimidazoles for Avian Trichomoniasis
| Drug | Avian Species | Dosage | Route | Duration | Reference(s) |
| Metronidazole | Pigeons | 50 mg/kg/day | Oral | 5 days | [1] |
| Dimetridazole | Pigeons | 15-60 mg/bird/day | Oral | 5 days | [3] |
| Carnidazole | Pigeons | 10 mg/bird | Oral | Single dose | [3] |
| Ronidazole | Pigeons | 40 mg/L | Drinking Water | 3-5 days | [1] |
| Ornidazole | Pigeons | 10-40 mg/bird/day | Oral | 3 days | [1] |
| This compound | Data Not Available | N/A | N/A | N/A |
Note: These dosages are for the treatment of Trichomoniasis and may not be applicable to other protozoal infections. The safety and efficacy of these dosages can vary between different avian species.
Experimental Protocols
Protocol 1: Determination of the Median Lethal Dose (LD50) of this compound in a Model Avian Species (e.g., Japanese Quail)
Objective: To determine the acute oral toxicity of this compound and establish its LD50.
Methodology:
-
Animal Model: Use a statistically significant number of adult Japanese quail (e.g., 60 birds), divided into multiple dose groups and a control group.
-
Housing: House birds individually with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water, corn oil).
-
Dose Administration: Administer a single oral dose of this compound via gavage to each bird in the treatment groups. The doses should be logarithmically spaced based on preliminary range-finding studies. The control group receives the vehicle only.
-
Observation: Observe the birds continuously for the first 4 hours post-administration and then at regular intervals (e.g., 8, 12, 24, 48, 72, and 96 hours) for clinical signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 value and its 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).
-
Necropsy: Perform a gross necropsy on all birds that die during the study and on all surviving birds at the end of the observation period to identify any treatment-related lesions.
Protocol 2: Dose-Response Study to Determine the Efficacy and Therapeutic Index of this compound for Avian Trichomoniasis
Objective: To determine the effective dose (ED) range of this compound for treating Trichomonas gallinae infection and to establish its therapeutic index.
Methodology:
-
Infection Model: Experimentally infect a cohort of pigeons with a known strain of Trichomonas gallinae.
-
Group Allocation: Divide the infected birds into several treatment groups and a positive control (infected, untreated) and a negative control (uninfected, untreated) group.
-
Treatment: Administer different doses of this compound (based on a pilot study or literature on related drugs) to the treatment groups for a set duration (e.g., 5-7 days).
-
Efficacy Assessment: At the end of the treatment period, assess the presence and motility of Trichomonas gallinae in crop swabs from each bird. The effective dose can be defined as the dose that eliminates the infection in a certain percentage of the birds (e.g., ED95).
-
Toxicity Monitoring: Throughout the study, monitor the birds for any clinical signs of toxicity as described in the FAQs. Record body weight and feed/water intake.
-
Therapeutic Index Calculation: The therapeutic index (TI) can be estimated as the ratio of the toxic dose (e.g., the lowest dose at which adverse effects are observed) to the effective dose (e.g., ED95). A higher TI indicates a wider margin of safety.
Mandatory Visualizations
Caption: Mechanism of action and toxicity pathway of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
Troubleshooting Tenonitrozole Degradation in Aqueous Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Tenonitrozole in aqueous solutions. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my aqueous solution?
A1: The stability of this compound, a nitroimidazole derivative, in aqueous solutions is influenced by several factors. The most common causes of degradation are:
-
pH: this compound is susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Extreme acidic or alkaline conditions can significantly accelerate the breakdown of the molecule.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[3][4]
-
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic degradation. It is crucial to protect this compound solutions from light to minimize this effect.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidative degradation of this compound.[6][7]
-
Moisture: In solid-state preparations that are later dissolved, the initial moisture content can impact the stability of the resulting aqueous solution.[3]
Q2: I am observing a rapid loss of this compound concentration in my neutral aqueous solution at room temperature. What could be the issue?
A2: If you are experiencing rapid degradation in a neutral solution at ambient temperature, consider the following potential causes:
-
Photodegradation: Ensure your container is made of amber glass or is otherwise protected from light. Standard laboratory lighting can be sufficient to cause photolysis over time.
-
Oxidation: Your aqueous solvent may contain dissolved oxygen. To mitigate this, you can sparge your solvent with an inert gas like nitrogen or argon before preparing the solution.
-
Contaminants: The presence of trace metal ions can catalyze oxidative degradation.[8] Ensure high-purity water and reagents are used.
-
Formulation Components: If your solution contains other excipients, they may be reacting with the this compound.
Q3: How can I identify the degradation products of this compound in my samples?
A3: Identifying degradation products typically requires chromatographic and spectrometric techniques. A common workflow involves:
-
Forced Degradation: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[9][10]
-
Chromatographic Separation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent this compound peak from the peaks of the degradation products.[11]
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for elucidating their chemical structures.[2][12]
Q4: What is a "stability-indicating method," and why do I need one?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[9][11] It is essential for:
-
Accurately quantifying the amount of undegraded drug remaining in a sample.
-
Monitoring the formation of degradation products over time.
-
Determining the shelf-life and storage conditions for a drug product.
Troubleshooting Guides
Problem 1: High variability in this compound concentration between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent light exposure | Prepare and store all samples in identical amber vials or wrap them in aluminum foil. |
| Temperature fluctuations | Use a calibrated incubator or water bath to maintain a constant temperature for all samples. |
| Inhomogeneous solution | Ensure the stock solution is thoroughly mixed before aliquoting. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent sample workup | Standardize the sample preparation and analysis timeline for all replicates. |
Problem 2: Unexpected peaks appearing in the chromatogram of a this compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Compare the chromatogram with that of a freshly prepared standard. Perform forced degradation studies to confirm if the new peaks correspond to degradation products. |
| Contamination of the solvent or glassware | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. |
| Leaching from the container | Ensure the container material is compatible with your solvent and this compound. |
| Impurities in the this compound reference standard | Check the certificate of analysis for the reference standard for any reported impurities. |
Problem 3: this compound degradation is faster than expected based on literature for similar compounds.
| Possible Cause | Troubleshooting Step |
| Presence of a catalyst in the solution | Use high-purity water and reagents to minimize trace metal contamination. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected. |
| Incorrect pH of the solution | Measure the pH of the solution accurately. The actual pH may differ from the theoretical pH, especially in unbuffered solutions. |
| High concentration of dissolved oxygen | Degas the solvent by sparging with nitrogen or by sonication before use. |
| Incompatibility with other formulation components | If using excipients, investigate their potential interactions with this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and develop a stability-indicating method. A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) should be prepared.[13]
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the this compound stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.[14] |
| Base Hydrolysis | Mix the this compound stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.[14] |
| Oxidative Degradation | Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Keep at room temperature, protected from light, for a defined period.[14] |
| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration. Also, heat a solution of this compound at a set temperature. |
| Photolytic Degradation | Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Analyze samples at various time points.[15] |
Table 1: Summary of Expected Degradation Behavior of this compound under Forced Degradation Conditions (Analogous to Tenatoprazole)
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| Acidic Hydrolysis | Extensive | Hydrolytic cleavage of the amide bond or modification of the thiazole ring. |
| Basic Hydrolysis | Mild | Similar to acidic hydrolysis but potentially different products and rates. |
| Oxidative | Extensive | N-oxides, hydroxylated derivatives, or cleavage of the molecule.[15] |
| Neutral Hydrolysis | Extensive | Hydrolytic degradation products. |
| Photolytic | Degradation likely | Isomers, cleavage products, or polymeric species. |
| Thermal (Solid) | Stable | Minimal degradation expected. |
This data is extrapolated from studies on Tenatoprazole, a structurally related imidazole derivative.[16][17][18]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound Analysis (Based on Tenatoprazole Method)
This method is a starting point and should be optimized and validated for this compound.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5.0 µm particle size) or equivalent |
| Mobile Phase | Methanol: Tetrahydrofuran: Acetate Buffer (pH 6.0) in a ratio of 68:12:20 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 307 nm (or the λmax of this compound) |
| Injection Volume | 20 µL |
This method was developed for Tenatoprazole and may require modification for optimal separation of this compound and its degradants.[16][17][18]
Visualizations
Caption: Workflow for investigating this compound degradation.
Caption: Logical flow for troubleshooting this compound degradation.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. iris.cnr.it [iris.cnr.it]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. journals.najah.edu [journals.najah.edu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
Technical Support Center: Enhancing the Stability of Tenonitrozole in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Tenonitrozole.
Troubleshooting Guide
This guide addresses common stability issues observed during this compound formulation development in a question-and-answer format.
Issue 1: Rapid degradation of this compound in liquid formulations.
-
Question: My this compound solution is showing significant degradation shortly after preparation. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation in solution is often due to hydrolysis or oxidation. This compound, a nitroimidazole derivative, is susceptible to degradation under certain pH and oxidative conditions.[1][2][3]
-
pH-related Degradation: Hydrolysis is a common degradation pathway for drugs with functional groups like the imidazole ring, and it can be catalyzed by acidic or basic conditions.[3] It is crucial to determine the pH of maximum stability for this compound.
-
Oxidative Degradation: The nitro group on the imidazole ring can be susceptible to oxidation, leading to the formation of degradation products.[4]
-
Troubleshooting Steps:
-
pH Profiling: Conduct a pH-stability study by preparing buffered solutions of this compound across a wide pH range (e.g., pH 2 to 10) and monitor the degradation over time using a stability-indicating analytical method like HPLC.[1][5][6] This will help identify the pH at which this compound exhibits the highest stability.
-
Buffering Agents: Once the optimal pH is determined, incorporate a suitable buffering system (e.g., citrate, phosphate, acetate buffers) into your formulation to maintain the pH within the desired range.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants to the formulation. Common choices for aqueous formulations include ascorbic acid, sodium metabisulfite, and thiourea. For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.
-
Inert Atmosphere: During manufacturing and packaging, purging the formulation with an inert gas like nitrogen can help displace oxygen and minimize oxidative degradation.[7]
-
-
Issue 2: Color change or precipitation in the this compound formulation upon storage.
-
Question: I am observing a color change and/or precipitation in my this compound formulation during stability studies. What could be the reason?
-
Answer: Color change and precipitation are often indicators of chemical degradation and the formation of insoluble degradation products.
-
Degradation Product Formation: The degradation of this compound can lead to the formation of new chemical entities that may be colored or have lower solubility in the formulation vehicle, causing them to precipitate.
-
Excipient Incompatibility: The observed changes could also be due to an interaction between this compound and one or more excipients in the formulation.[8][9][10]
-
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][3][4] Analyze the stressed samples using techniques like HPLC-MS to identify and characterize the degradation products.[11][12]
-
Excipient Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient in the formulation.[8][9][10][13] These mixtures should be stored under accelerated stability conditions (e.g., 40°C/75% RH) and analyzed for the appearance of degradation products.[13]
-
Solubilizing Agents: If solubility of the degradation products is an issue, consider incorporating solubilizing agents such as cyclodextrins or surfactants into the formulation.[14][15][16]
-
-
Issue 3: Loss of potency in solid dosage forms of this compound.
-
Question: My solid formulation of this compound is showing a significant loss of potency over time. What factors could be contributing to this instability?
-
Answer: Instability in solid dosage forms can be influenced by moisture, temperature, light, and interactions with excipients.[17][18]
-
Hygroscopicity: this compound or the excipients may be hygroscopic, absorbing moisture from the environment. This moisture can accelerate chemical degradation pathways like hydrolysis.[17]
-
Solid-State Interactions: Chemical interactions between this compound and excipients can occur in the solid state, leading to degradation.[8][10]
-
Photodegradation: Exposure to light, particularly UV light, can induce photodegradation of the drug substance.[2]
-
Troubleshooting Steps:
-
Moisture Control: Use excipients with low hygroscopicity. During manufacturing, control the humidity of the processing environment. Consider incorporating a desiccant into the packaging.[17]
-
Protective Packaging: Package the final product in light-resistant and moisture-proof containers, such as amber-colored bottles or blister packs with aluminum foil.[7]
-
Excipient Selection: Choose excipients that are known to be compatible with nitroimidazole compounds. Perform thorough excipient compatibility studies as described in the previous section.[8][9][10][13]
-
Film Coating: Applying a protective film coating to the solid dosage form can act as a barrier against moisture and light.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3][4] Based on ICH guidelines and studies on related nitroimidazole compounds, the following conditions are recommended:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60°C for up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 60°C for up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for up to 7 days |
| Thermal Degradation | 60°C to 80°C | Up to 7 days |
| Photodegradation | Exposure to UV (254 nm) and visible light | As per ICH Q1B guidelines |
Note: The extent of degradation should ideally be between 5-20% to allow for the detection of degradation products without excessive decomposition of the parent drug.[2]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is crucial for accurately quantifying the drug and separating it from any degradation products.[6][19][20][21] The general steps for developing such a method are:
-
Column Selection: Start with a C18 reversed-phase column, which is versatile for separating a wide range of compounds.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation between this compound and its degradation products generated during forced degradation studies.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The detection wavelength should be chosen at the λmax of this compound for maximum sensitivity, while also ensuring that all degradation products are detected.
-
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[21] The specificity is confirmed by demonstrating that the peaks for the drug and its degradation products are well-resolved.
Q3: What excipients are generally recommended to improve the stability of nitroimidazole drugs like this compound?
A3: The choice of excipients is critical for ensuring the stability of the final formulation.[8][9][10]
-
For Liquid Formulations:
-
Buffering agents: Citrate, phosphate, or acetate buffers to maintain the optimal pH.
-
Antioxidants: Ascorbic acid, sodium metabisulfite.
-
Solubilizers/Stabilizers: Cyclodextrins can form inclusion complexes with the drug, protecting it from degradation and improving solubility.[15][16]
-
Suspending agents: For suspensions, excipients like microcrystalline cellulose and carboxymethylcellulose sodium can help maintain physical stability.[22]
-
-
For Solid Formulations:
-
Fillers/Diluents: Microcrystalline cellulose and mannitol are commonly used and generally have good compatibility profiles.[15]
-
Disintegrants: Croscarmellose sodium and sodium starch glycolate are effective, but compatibility should be confirmed.[23]
-
Lubricants: Magnesium stearate is widely used, but its basic nature can sometimes cause instability with pH-sensitive drugs.[10]
-
Coating agents: Polymers like hydroxypropyl methylcellulose (HPMC) can provide a protective barrier.[17]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms with that of an untreated control sample to identify degradation peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. ten23.health [ten23.health]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijbpas.com [ijbpas.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3505154B1 - Composition for improving the solubility of poorly soluble substances, use thereof and complex formulation containing thereof - Google Patents [patents.google.com]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.najah.edu [journals.najah.edu]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. rroij.com [rroij.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Tenonitrozole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Tenonitrozole. Due to the limited availability of public data specific to this compound formulations, this guide leverages experimental data and protocols from analogous, structurally related nitroimidazole compounds (e.g., metronidazole, tinidazole) that face similar solubility challenges.
Understanding the Challenge: Poor Bioavailability of this compound
This compound, an antiprotozoal and antifungal agent, is characterized by poor aqueous solubility.[1][2][3][4][5] This low solubility is a primary factor contributing to its poor oral bioavailability, which can lead to high inter-individual variability in therapeutic response and may necessitate higher doses, potentially increasing the risk of adverse effects. The Biopharmaceutics Classification System (BCS) categorizes drugs with low solubility and high permeability as Class II drugs.[6] For such compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, formulation strategies aimed at enhancing the solubility and dissolution rate of this compound are critical for improving its clinical efficacy.
A general workflow for selecting a suitable bioavailability enhancement strategy is outlined below.
Troubleshooting Guides & FAQs
Solid Dispersions
Question: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What could be the problem?
Answer: Several factors can influence the effectiveness of a solid dispersion. The key is to achieve a stable amorphous dispersion of the drug within a hydrophilic carrier.
Troubleshooting Steps:
-
Carrier Selection: The choice of carrier is crucial. Hydrophilic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) have been shown to significantly enhance the solubility of analogous nitroimidazoles.[2][7] If you are using a different carrier, consider screening alternatives.
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier can impact dissolution. Higher carrier concentrations generally lead to better dissolution. For metronidazole, a drug-to-carrier ratio of 1:5 showed a more significant increase in solubility compared to 1:1 or 1:2.[2]
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion/melting) can affect the final product's characteristics. The solvent evaporation method has been effective for preparing solid dispersions of metronidazole with PVP and PEG-4000.[2]
-
Physical State: It is essential to confirm that this compound is in an amorphous state within the solid dispersion. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to verify the absence of crystallinity.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study on metronidazole.[7]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PEG 4000) in a 1:5 ratio in a minimal amount of a suitable solvent like 96% ethyl alcohol at a slightly elevated temperature (e.g., 65±2°C).
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40±2°C) until a constant weight is achieved.
-
Pulverization: Gently pulverize the resulting solid mass to obtain a fine powder.
-
Characterization:
-
Solubility Studies: Determine the solubility of the solid dispersion in a relevant buffer (e.g., phosphate buffer pH 6.8) and compare it to the pure drug.
-
In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a suitable dissolution medium.
-
Solid-State Characterization: Use XRPD and DSC to confirm the amorphous nature of the drug in the dispersion.
-
Quantitative Data (for analogous nitroimidazole, Metronidazole)
| Formulation | Carrier | Ratio (Drug:Carrier) | Method | Solubility Enhancement (Fold Increase) |
| Metronidazole SD | Dextrose | 1:5 | Fusion/Melting | 4 |
| Metronidazole SD | Citric Acid | 1:5 | Fusion/Melting | 10 |
| Metronidazole SD | PVP | 1:5 | Solvent Evaporation | 147 |
| Metronidazole SD | PEG-4000 | 1:5 | Solvent Evaporation | 245 |
Data adapted from a study on Metronidazole solid dispersions.[2]
Nanocrystals
Question: I am having trouble producing stable this compound nanocrystals. The particles are aggregating over time. What should I do?
Answer: The stability of nanocrystals is a common challenge, primarily due to their high surface energy, which promotes aggregation.
Troubleshooting Steps:
-
Stabilizer Selection: The use of appropriate stabilizers is critical to prevent particle aggregation. A combination of stabilizers, such as a surfactant and a polymer, is often more effective.
-
Homogenization Parameters: If using a top-down approach like high-pressure homogenization, optimize the pressure and number of cycles. Insufficient energy input may result in larger particles, while excessive energy can sometimes lead to instability.
-
Solidification: For long-term stability, consider converting the nanosuspension into a solid dosage form (e.g., by spray-drying or freeze-drying) with suitable cryo- or lyoprotectants.
Experimental Protocol: Preparation of this compound Nanocrystals (Nanoprecipitation Method)
This protocol is based on a study on Tinidazole nanosuspension.[8]
-
Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase: Dissolve a stabilizer (e.g., a combination of a surfactant and a polymer) in purified water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid solvent displacement will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent under vacuum.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using dynamic light scattering (DLS). A narrow size distribution and a zeta potential of at least ±30 mV are desirable for stability.
-
Morphology: Visualize the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In Vitro Dissolution: Compare the dissolution rate of the nanocrystals to that of the micronized drug.
-
Quantitative Data (for analogous nitroimidazole, Tinidazole)
| Formulation | Particle Size (nm) | In Vitro Release (at pH 3.4 after 24h) |
| Tinidazole-loaded minicells | 400 | 70% |
Data adapted from a study on Tinidazole delivery from nano-sized minicells.[9][10]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS)
Question: My lipid-based formulation for this compound is showing drug precipitation upon dilution in aqueous media. How can I prevent this?
Answer: Drug precipitation from Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) upon dilution in the gastrointestinal tract is a common issue that can negate the bioavailability enhancement.
Troubleshooting Steps:
-
Excipient Screening: The solubility of this compound in the individual components (oil, surfactant, co-surfactant) is a critical starting point. Select excipients that provide the highest solubility for the drug.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions over a wide range of dilutions.
-
In Vitro Digestion: The formulation's behavior during digestion is crucial. Use an in vitro lipolysis model to assess whether the drug remains solubilized as the lipid components are digested.
-
Precipitation Inhibitors: Consider adding polymeric precipitation inhibitors to the formulation to maintain a supersaturated state of the drug upon dilution.
Experimental Protocol: Development of a this compound SEDDS
This protocol is a general approach based on established principles for lipid-based formulation development.[11]
-
Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., soybean oil, oleoyl polyoxyl-6-glycerides), surfactants (e.g., Tween 80), and co-surfactants (e.g., diethylene glycol monoethyl ether).
-
Phase Diagram Construction:
-
Select the best excipients based on solubility data.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 1:2, 2:1).
-
Titrate mixtures of oil and Smix with water to construct a pseudo-ternary phase diagram and identify the microemulsion region.
-
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio, followed by the addition of this compound until it is completely dissolved.
-
Characterization:
-
Self-Emulsification and Droplet Size: Assess the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion. Measure the droplet size of the resulting microemulsion.
-
In Vitro Dissolution and Precipitation: Perform dissolution studies in a biorelevant medium and monitor for any drug precipitation over time.
-
Quantitative Data (for a model poorly soluble drug in SEDDS)
| Parameter | Value |
| Globule Size | 59.4 ± 0.8 nm |
| Zeta Potential | -21.3 ± 1.1 mV |
| Drug Release in 30 min | 95.4 ± 4.2 % |
Data adapted from a study on a SEDDS formulation.[12]
Cyclodextrin Complexation
Question: The inclusion complex of this compound with cyclodextrin is not significantly improving its solubility. What factors should I consider?
Answer: The efficiency of cyclodextrin complexation depends on the physicochemical properties of both the drug and the cyclodextrin, as well as the preparation method.
Troubleshooting Steps:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity must be suitable for the this compound molecule. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. For the analogous drug ornidazole, complexation with β-CD was shown to enhance solubility.[1][13]
-
Stoichiometry: Determine the optimal molar ratio of this compound to cyclodextrin for complexation. A 1:1 stoichiometry is common, but other ratios may be more effective.
-
Preparation Method: The method of preparation can influence the efficiency of complex formation. Kneading, co-precipitation, and freeze-drying are common methods.
-
Ternary Complexes: Consider adding a third component, such as a water-soluble polymer, to form a ternary complex, which can further enhance the solubilizing effect of the cyclodextrin.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (Kneading Method)
This protocol is based on a general method for preparing cyclodextrin complexes.[14]
-
Paste Formation: Add a small amount of water to the cyclodextrin (e.g., β-CD) to form a paste.
-
Drug Incorporation: Slowly add this compound to the paste while continuously kneading in a mortar and pestle for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization:
-
Phase Solubility Studies: Determine the effect of increasing cyclodextrin concentration on the solubility of this compound to ascertain the complexation efficiency.
-
In Vitro Dissolution: Compare the dissolution profile of the complex with that of the pure drug and a simple physical mixture.
-
Solid-State Characterization: Use techniques like DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.
-
Quantitative Data (for analogous nitroimidazole, Ornidazole)
| Formulation | Method | Outcome |
| Ornidazole with Beta-cyclodextrin | Complexation | Significant improvement in dissolution rates |
Data adapted from a study on Ornidazole complexation with beta-cyclodextrin.[1][13]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. huejmp.vn [huejmp.vn]
- 4. iajps.com [iajps.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpsonline.com [wjpsonline.com]
- 14. humapub.com [humapub.com]
Preventing Tenonitrozole precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Tenonitrozole in stock solutions during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing and using this compound stock solutions.
Issue 1: Immediate Precipitation of this compound Upon Dilution
Question: I dissolved this compound in an organic solvent to create a stock solution. When I dilute it into my aqueous experimental medium, a precipitate forms immediately. What is happening and how can I prevent this?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium is above its solubility threshold. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific experimental medium. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly and quickly to a large volume of aqueous medium causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in the same organic solvent. Then, add this intermediate dilution dropwise to the pre-warmed aqueous medium while gently vortexing. |
| Low Temperature of Medium | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous medium for dilutions. |
| Inappropriate Solvent Choice | The organic solvent used for the stock solution may not be the most suitable for maintaining solubility upon dilution. | While Dimethyl Sulfoxide (DMSO) is a common choice, other polar aprotic solvents like N,N-Dimethylformamide (DMF) could be considered. However, always check for compatibility with your experimental system. |
Issue 2: Delayed Precipitation of this compound in Solution
Question: My this compound working solution appears clear initially, but after some time (hours to days), I observe a cloudy or crystalline precipitate. What causes this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the stability of the solution over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solution Instability | This compound may degrade or aggregate over time in the aqueous medium, leading to the formation of insoluble products. | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Changes in pH | The pH of the experimental medium can change over time, especially in cell culture environments, which can affect the solubility of this compound. | Ensure your experimental medium is well-buffered. If possible, measure the pH of the medium before and after the addition of the this compound solution to check for significant shifts. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in complex media, forming less soluble complexes. | If you suspect interactions with media components, you could try a simpler, buffered saline solution for initial solubility tests to understand the compound's baseline solubility. |
| Temperature Fluctuations | Storing the working solution at a lower temperature after preparation can cause the compound to precipitate out of the now supersaturated solution. | Maintain a constant temperature for your working solutions. If they need to be stored, ensure they are brought back to the experimental temperature and checked for precipitation before use. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
| Solvent | Expected Solubility |
| Water | Very low to insoluble |
| Ethanol | Slightly soluble |
| Diethyl Ether | Slightly soluble |
| Chloroform | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Recommendation: For most in vitro applications, DMSO is the recommended starting solvent for preparing a concentrated stock solution.
Q2: What is a safe concentration of DMSO for my cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v) , and for many cell lines, below 0.1% (v/v) . Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: How should I store my this compound stock solution?
Concentrated stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to maximize stability. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q4: Can I filter my working solution if I see a precipitate?
Filtering a solution to remove precipitate is generally not recommended . The precipitate is the compound of interest, and filtering it will lower the effective concentration of this compound in your experiment in an unquantifiable way, leading to inaccurate results. It is better to address the root cause of the precipitation by optimizing the preparation protocol.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?
You can perform a simple solubility test. Prepare a high-concentration stock solution of this compound in DMSO. Then, create a series of dilutions of this stock into your experimental medium. Visually inspect for the highest concentration that remains clear without any visible precipitate after a defined period (e.g., 2 hours) at the experimental temperature. This will give you an empirical maximum working concentration.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 255.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 255.27 g/mol = 2.55 mg
-
-
-
Weigh this compound:
-
In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 2.55 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing a stable this compound stock solution.
Technical Support Center: Optimizing Tenonitrozole Susceptibility Testing
Welcome to the technical support center for Tenonitrozole susceptibility testing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing incubation times for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiprotozoal agent belonging to the nitroimidazole class.[1] Its mechanism of action involves the reduction of its nitro group within the protozoal cell, a process facilitated by the microorganism's enzymes under anaerobic conditions. This reduction creates reactive nitro radical anions that are highly unstable and interact with the protozoal DNA, causing strand breakage and denaturation.[1] This irreversible DNA damage prevents essential replication and transcription, ultimately leading to cell death.[1]
Q2: Which organisms is this compound active against?
A2: this compound is primarily effective against anaerobic protozoa. Clinical applications include the treatment of trichomoniasis (caused by Trichomonas vaginalis), giardiasis (caused by Giardia lamblia), and amoebiasis.[1]
Q3: Why is incubation time a critical parameter in this compound susceptibility testing?
A3: Incubation time is a critical parameter as it directly influences the growth of the protozoa and, consequently, the measurement of their susceptibility to this compound.
-
Too short an incubation time: Insufficient growth of the organism can lead to an underestimation of the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), resulting in a falsely susceptible interpretation.
-
Too long an incubation time: Overgrowth of the organism can make it difficult to determine the true endpoint. Additionally, the drug may degrade over extended periods, leading to an overestimation of the MIC/MLC and a falsely resistant interpretation.
Q4: What are the typical starting incubation times for susceptibility testing of related nitroimidazole drugs against protozoa?
A4: Based on studies of other 5-nitroimidazoles, the following are common starting points:
-
Entamoeba histolytica : 24 hours.[5]
It is crucial to experimentally determine the optimal incubation time for this compound with the specific protozoan species and strain being tested.
Q5: Are there standardized guidelines for antiprotozoal susceptibility testing?
A5: While the Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antibacterial and antifungal susceptibility testing, standardized methods for protozoa are less established.[6][7][8] Researchers often adapt protocols from published literature. Therefore, it is essential to perform thorough in-house validation and optimization of the testing parameters.
Experimental Protocols
Protocol for Optimizing Incubation Time for this compound Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a method to determine the optimal incubation time for this compound against a specific protozoan isolate.
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the protozoa.
2. Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile culture medium for the target protozoan (e.g., Diamond's TYM medium for T. vaginalis) in a 96-well microtiter plate. b. Include a drug-free well as a positive growth control and a medium-only well as a negative control.
3. Inoculum Preparation: a. Culture the protozoan isolate to the mid-logarithmic growth phase. b. Harvest the organisms and wash them with fresh culture medium. c. Adjust the concentration of the inoculum to the desired density (e.g., 1 x 104 trophozoites/mL for T. vaginalis).[2]
4. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared protozoan suspension. b. Seal the plates to prevent evaporation. c. Incubate the plates at the optimal temperature for the protozoan (typically 37°C) under the appropriate atmospheric conditions (e.g., anaerobic or microaerophilic).
5. Determination of MIC/MLC at Different Time Points: a. Examine the plates at various time points (e.g., 24, 48, and 72 hours) using an inverted microscope. b. Minimum Inhibitory Concentration (MIC): The lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well. c. Minimum Lethal Concentration (MLC): The lowest concentration of this compound at which no motile organisms are observed.[3] d. The optimal incubation time is the point at which the MIC/MLC values stabilize and there is sufficient growth in the control well for reliable interpretation.
Data Presentation
Table 1: Factors Influencing this compound Susceptibility Testing
| Factor | Description | Potential Impact on Results |
| Incubation Time | Duration of exposure of the organism to the drug. | Too short may lead to falsely susceptible results; too long may lead to falsely resistant results. |
| Inoculum Density | The concentration of protozoa in the test. | High inoculum can lead to falsely resistant results; low inoculum can lead to falsely susceptible results. |
| Growth Medium | The composition and pH of the culture medium. | Suboptimal medium can affect growth rate and drug activity. |
| Atmospheric Conditions | Presence or absence of oxygen. | This compound is more active in anaerobic conditions.[1] |
| Solvent Concentration | Concentration of the solvent used to dissolve the drug (e.g., DMSO). | High concentrations can be toxic to the protozoa. |
Table 2: Example Incubation Times and Endpoints for Nitroimidazole Susceptibility Testing of Protozoa
| Organism | Drug | Incubation Time | Endpoint | Reference |
| Trichomonas vaginalis | Metronidazole | 46-50 hours | MLC | [2][3] |
| Trichomonas vaginalis | Tinidazole | 48 hours | MIC | [9] |
| Giardia lamblia | Metronidazole | 24 hours | 100% immobilization | [4] |
| Giardia lamblia | Ornidazole | Not Specified | IC50 | [10][11][12][13] |
| Entamoeba histolytica | Metronidazole | 24 hours | MIC | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor growth in control wells | - Inoculum viability is low.- Suboptimal growth medium or incubation conditions. | - Use a fresh, actively growing culture for the inoculum.- Verify the composition and pH of the medium.- Ensure the incubator is at the correct temperature and atmospheric conditions. |
| MIC/MLC values increase significantly with longer incubation | - Drug degradation.- Selection of a resistant subpopulation. | - Determine the earliest time point where a stable and readable endpoint is achieved.- Ensure the purity of the initial inoculum. |
| Difficulty in determining the endpoint | - Overgrowth of the organism.- Subjective interpretation of partial inhibition. | - Reduce the incubation time.- Establish clear, objective criteria for endpoint determination (e.g., >90% inhibition). |
| Inconsistent results between experiments | - Variability in inoculum preparation.- Inconsistent incubation conditions. | - Standardize the inoculum preparation procedure.- Monitor and maintain consistent incubation temperature and atmosphere. |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in Tenonitrozole Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Tenonitrozole.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound
-
Question: My this compound peak is showing significant tailing and the retention time is shifting between injections. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and retention time variability are often early indicators of matrix effects or issues with the analytical column. Co-eluting endogenous components from the biological matrix can interact with the analyte and the stationary phase, leading to these problems.
Troubleshooting Steps:
-
Column Evaluation: First, ensure the analytical column is not degraded. Inject a standard solution of this compound in a clean solvent. If the peak shape and retention time are good, the issue is likely matrix-related.
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous cleanup method. For instance, if you are using protein precipitation (PPT), which is known for leaving significant amounts of phospholipids, transitioning to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can yield a cleaner extract.
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the gradient slope of your mobile phase to better separate this compound from matrix interferences.
-
Mobile Phase Additives: The addition of a small percentage of an organic modifier or an acidic additive (e.g., 0.1% formic acid) can improve peak shape for nitroaromatic compounds like this compound.
-
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components, extending its lifetime and improving reproducibility.
-
Issue 2: Significant Ion Suppression or Enhancement Observed
-
Question: I am observing a significant and variable decrease (or increase) in the signal intensity of this compound in my plasma samples compared to my standards in neat solution. How can I address this?
-
Answer: Ion suppression or enhancement is a direct consequence of matrix effects, where co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This is a common challenge in LC-MS/MS bioanalysis.[3][4]
Troubleshooting Steps:
-
Qualitative Assessment of Matrix Effects: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal will indicate the retention times of interfering components.
-
Enhance Sample Cleanup: As with peak shape issues, the most effective way to combat ion suppression is to remove the interfering components.
-
Solid Phase Extraction (SPE): This is often the most effective technique.[1] For a nitroaromatic compound like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent could be effective.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving behind polar matrix components.
-
-
Chromatographic Separation: Adjust your LC method to chromatographically separate the this compound peak from the regions of ion suppression identified in the post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate analyte/IS peak area ratio.
-
Sample Dilution: If the concentration of this compound in your samples is sufficiently high, a simple dilution of the sample can reduce the concentration of interfering matrix components.
-
Issue 3: Inconsistent Results with Quality Control (QC) Samples
-
Question: My QC samples are showing high variability and are not meeting the acceptance criteria. What could be the reason?
-
Answer: Inconsistent QC results often point to variable matrix effects between different lots of biological matrix or sample-to-sample variations.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Prepare your QC samples in at least six different lots of the biological matrix to assess the impact of inter-subject variability on the assay.
-
Standardize Sample Collection and Handling: Ensure that all samples (including QCs and study samples) are collected, processed, and stored under identical and consistent conditions. Factors like hemolysis or lipemia can significantly impact the matrix composition. The stability of the analyte in the matrix is also a critical factor.[5][6]
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.
-
Review Sample Preparation Procedure: An inconsistent or operator-dependent sample preparation technique can introduce variability. Ensure the protocol is well-defined and followed precisely. Automation of sample preparation can also improve consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting substances present in the biological matrix (e.g., plasma, urine, tissue homogenate). This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: What are the most common causes of matrix effects for a compound like this compound?
A2: For a small molecule like this compound, which is a nitroaromatic compound, common sources of matrix effects in biological fluids include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ESI source.
-
Metabolites: this compound metabolites may co-elute and interfere with the analysis of the parent drug. As a nitroimidazole, this compound is expected to undergo reduction of the nitro group and other metabolic transformations.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:
| Technique | Pros | Cons | Effectiveness for Matrix Effect Removal |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Results in a relatively "dirty" extract with significant matrix components remaining. | Low |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT. Good for removing salts and highly polar interferences. | Can be labor-intensive and require larger volumes of organic solvents. | Medium to High |
| Solid Phase Extraction (SPE) | Offers the highest degree of selectivity and provides the cleanest extracts.[1] | More complex and costly method development. | High |
For this compound, Solid Phase Extraction (SPE) is likely the most effective method for minimizing matrix effects, especially for achieving low limits of quantification.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most common method is the post-extraction spike method . This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of this compound in a neat solution at the same concentration. The Matrix Factor (MF) is calculated as:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
This should be evaluated at low and high concentrations of this compound using multiple lots of the biological matrix.
Q5: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for this compound?
A5: While not strictly mandatory in all cases, using a SIL-IS for this compound is highly recommended and is considered the "gold standard" for compensating for matrix effects.[7] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing the most accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound in the ion source.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused signal to stabilize, which will appear as an elevated, steady baseline in the mass spectrometer.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma from an untreated subject) using your intended sample preparation method. Inject this extract onto the LC-MS/MS system.
-
Monitor the signal: Observe the baseline of the infused this compound signal. Any dips indicate regions of ion suppression, while any rises indicate regions of ion enhancement. This allows you to map the retention times where matrix components are eluting and causing interference.
Protocol 2: Solid Phase Extraction (SPE) for this compound from Human Plasma
This is a general starting protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Perform a second wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A decision tree for troubleshooting ion suppression.
Caption: Relationship between sample prep method and effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tenonitrozole Analytical Method Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tenonitrozole, a nitroimidazole derivative, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The presented data is a representative example to illustrate the expected performance of a validated method suitable for quality control and stability testing of this compound in pharmaceutical formulations.
Comparison of Analytical Methods for Nitroimidazoles
Several analytical techniques are available for the determination of nitroimidazole compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of these compounds in pharmaceutical dosage forms.[1][2] Other methods such as UV-Spectrophotometry and Thin-Layer Chromatography (TLC) can also be employed, but often lack the specificity and resolution of HPLC, especially for impurity profiling.
Table 1: Comparison of Common Analytical Methods for Nitroimidazoles
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on polarity | High resolution, specificity, accuracy, and precision.[3] Suitable for both assay and impurity determination. | Higher cost and complexity compared to spectrophotometry. |
| UV-Spectrophotometry | Measurement of light absorbance | Simple, rapid, and cost-effective. | Lacks specificity; interference from excipients and degradation products is common. |
| TLC-Densitometry | Separation on a thin layer followed by quantification | Low cost, can analyze multiple samples simultaneously. | Lower precision and sensitivity compared to HPLC. |
Given its superior performance characteristics, a stability-indicating RP-HPLC method is the focus of this validation guide.
Experimental Protocol: RP-HPLC Method for this compound
A representative RP-HPLC method for the analysis of this compound is detailed below.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 310 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies.
-
Sample Solution (for Assay): For a tablet formulation, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
Validation Parameters and Data Summary
The following sections detail the validation parameters, their acceptance criteria as per ICH Q2(R1) guidelines, and representative experimental data for the proposed this compound HPLC method.
3.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Protocol: Forced degradation studies were performed by exposing this compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The chromatograms of the stressed samples were compared with that of an unstressed standard solution.
-
Results: The peak for this compound was found to be pure and there was no interference from any degradation products or excipients at the retention time of the analyte.
3.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Protocol: A series of five concentrations of this compound ranging from 50% to 150% of the assay concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL) were prepared and injected in triplicate.
-
Results:
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 125430 |
| 7.5 | 188145 |
| 10 | 250860 |
| 12.5 | 313575 |
| 15 | 376290 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25086x + 120 |
3.3. Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Results: The range for this method is established as 5 µg/mL to 15 µg/mL.
3.4. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Protocol: Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the assay concentration). Each concentration was prepared in triplicate.
-
Results:
Table 3: Accuracy (Recovery) Data for this compound
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 8.0 | 7.95, 8.02, 7.98 | 99.38, 100.25, 99.75 | 99.79 | 0.44 |
| 100% | 10.0 | 9.92, 10.05, 9.98 | 99.20, 100.50, 99.80 | 99.83 | 0.65 |
| 120% | 12.0 | 11.95, 12.08, 11.90 | 99.58, 100.67, 99.17 | 99.81 | 0.76 |
3.5. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]
3.5.1. Repeatability (Intra-day Precision)
-
Protocol: Six replicate injections of the standard solution (10 µg/mL) were performed on the same day.
-
Results:
Table 4: Repeatability Data for this compound
| Injection | Peak Area |
| 1 | 250910 |
| 2 | 251050 |
| 3 | 250850 |
| 4 | 251120 |
| 5 | 250790 |
| 6 | 250980 |
| Mean | 250950 |
| Std. Dev. | 128.84 |
| % RSD | 0.051 |
3.5.2. Intermediate Precision (Inter-day and Inter-analyst)
-
Protocol: The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
Results:
Table 5: Intermediate Precision Data for this compound
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Peak Area (n=6) | 250950 | 251230 |
| % RSD | 0.051 | 0.065 |
| Overall Mean | 251090 | |
| Overall Std. Dev. | 197.99 | |
| Overall % RSD | 0.079 |
3.6. Detection Limit (LOD) and Quantitation Limit (LOQ)
The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Results:
Table 6: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
3.7. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
Protocol: Small variations were made to the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was observed.
-
Results:
Table 7: Robustness Data for this compound
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | 5.8 | 1.2 | 5890 |
| 1.1 mL/min | 4.7 | 1.2 | 5950 | |
| Mobile Phase | 58:42 | 5.4 | 1.1 | 5910 |
| 62:38 | 4.9 | 1.2 | 5980 | |
| Temperature | 28°C | 5.3 | 1.2 | 5920 |
| 32°C | 5.1 | 1.1 | 5960 | |
| The method was found to be robust as the system suitability parameters remained within the acceptance criteria for all the tested variations. |
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships of the analytical method validation process as per ICH guidelines.
References
Comparative Efficacy of Tenonitrozole and Metronidazole Against Trichomonas vaginalis: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a cornerstone in the treatment of trichomoniasis, a prevalent non-viral sexually transmitted infection.[1] However, the emergence of metronidazole-resistant strains of T. vaginalis necessitates the exploration of alternative therapeutic agents.[2] Tenonitrozole, another 5-nitroimidazole derivative, presents a potential alternative, though comprehensive comparative efficacy data remains limited. This guide aims to provide a framework for understanding the relative efficacy of these two compounds based on available scientific evidence.
Mechanism of Action
Both this compound and metronidazole are nitroimidazole derivatives and share a similar mechanism of action against anaerobic organisms like T. vaginalis. The process involves the following key steps:
-
Cellular Uptake: The small molecules of these drugs passively diffuse into the T. vaginalis cell.[3]
-
Reductive Activation: Inside the parasite's hydrogenosomes, the nitro group of the drug is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3] This activation is crucial as the parent compounds are inactive prodrugs.
-
Generation of Cytotoxic Radicals: The reduction process generates highly reactive nitro radical anions.
-
Cellular Damage: These cytotoxic radicals interact with and disrupt the helical structure of the parasite's DNA, leading to strand breakage and inhibition of nucleic acid synthesis. This ultimately results in cell death.[2][3]
The selective toxicity of nitroimidazoles towards anaerobic organisms is attributed to the presence of specific metabolic pathways capable of reducing the nitro group, which are absent in aerobic host cells.
Quantitative Data on Efficacy
Direct comparative in vitro susceptibility data for this compound and metronidazole against T. vaginalis is not available in the reviewed literature. However, numerous studies have established the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values for metronidazole against both susceptible and resistant strains. This data provides a benchmark for the efficacy of a standard therapeutic agent.
| Drug | Isolate Type | MIC (µg/mL) | MLC (µg/mL) | Reference |
| Metronidazole | Susceptible | 0.4 - 25 | <50 | [4] |
| Low-level Resistance | - | ≥50 | [4] | |
| Resistant | >75 (aerobic, 24h) | >100 (aerobic) | [3] | |
| Resistant | >15 (anaerobic, 48h) | >3.1 (anaerobic) | [3] |
Note: The susceptibility breakpoints for metronidazole can vary between studies and testing conditions (aerobic vs. anaerobic). An MLC of ≥50 µg/mL is often considered indicative of clinical resistance.[5]
Experimental Protocols
The determination of in vitro susceptibility of T. vaginalis to antimicrobial agents is crucial for assessing drug efficacy and monitoring resistance. The following is a generalized experimental workflow based on protocols described in the literature.[2][5]
Workflow for In Vitro Susceptibility Testing of T. vaginalis
Detailed Methodology
-
Isolate Cultivation: T. vaginalis isolates are grown in axenic culture using a specialized medium, such as Diamond's Trypticase-Yeast-Maltose (TYM) medium, supplemented with serum.[2]
-
Drug Preparation: Stock solutions of the antimicrobial agents (this compound and metronidazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2] Serial twofold dilutions of the drugs are then made in fresh culture medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of T. vaginalis trophozoites is prepared from a logarithmic phase culture. The concentration of parasites is adjusted to a specific density (e.g., 1 x 10^5 organisms/mL).
-
Incubation: The microtiter plates containing the drug dilutions and the parasite inoculum are incubated under anaerobic conditions at 37°C for 48 hours.[6]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration at which a significant inhibition of parasite growth is observed, typically assessed by microscopy.
-
Determination of MLC: The Minimum Lethal Concentration (MLC) is the lowest drug concentration that results in the death of all parasites. This is determined by sub-culturing aliquots from wells with no motile parasites into fresh, drug-free medium and observing for any regrowth after further incubation.[4]
Conclusion and Future Directions
Metronidazole remains a primary treatment for trichomoniasis, with established efficacy against susceptible strains of T. vaginalis. This compound, as a fellow nitroimidazole, is expected to exhibit a similar mechanism of action and a comparable spectrum of activity. However, the lack of direct comparative studies makes it difficult to definitively assess the relative efficacy of this compound against both metronidazole-susceptible and -resistant T. vaginalis.
Future research should prioritize head-to-head in vitro and in vivo studies to directly compare the efficacy of this compound and metronidazole. Such studies are essential to establish the potential of this compound as a viable alternative or primary treatment for trichomoniasis, particularly in the context of increasing metronidazole resistance. These investigations should include a broad range of clinical isolates with varying susceptibility profiles to provide a comprehensive understanding of their comparative effectiveness.
References
- 1. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Tinidazole, Carnidazole, and Ronidazole
For researchers and drug development professionals navigating the landscape of antimicrobial and antiprotozoal agents, the 5-nitroimidazole class of compounds remains a cornerstone. Among these, tinidazole, carnidazole, and ronidazole are frequently employed, yet a direct, comprehensive in vitro comparison can be challenging to assemble from disparate studies. This guide provides an objective, data-driven overview of their relative performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate agent for further investigation.
Comparative Efficacy Against Protozoan Parasites
The in vitro activity of tinidazole, carnidazole, and ronidazole has been evaluated against a range of protozoan parasites. The following tables summarize key quantitative data from various studies, providing insights into their relative potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Drug | Organism | Metric | Concentration | Source |
| Tinidazole | Trichomonas vaginalis | Susceptibility | 80% of isolates susceptible | [1] |
| Trichomonas vaginalis | Resistance | 2% of isolates resistant | [1] | |
| Trichomonas vaginalis (Metronidazole-resistant strains) | Mean MLC | 1,014.9 ± 1,314.4 µM | [2] | |
| Tritrichomonas foetus | Activity | Killed T. foetus at >0.1 µg/mL | [3][4] | |
| Carnidazole | Trichomonas gallinae | Resistance | Strains showed resistance | [5][6] |
| Ronidazole | Giardia intestinalis | Activity | ~5 times more active than metronidazole | [7] |
| Tritrichomonas foetus | Activity | Killed T. foetus at >0.1 µg/mL | [3][4] | |
| Trichomonas gallinae | Resistance | Strains showed resistance | [5][6] |
Table 1: In Vitro Efficacy of Tinidazole, Carnidazole, and Ronidazole against various protozoan parasites.
Cytotoxicity Profile
While highly effective against susceptible pathogens, the potential for cytotoxicity is a critical consideration in drug development. Limited direct comparative data on the cytotoxicity of all three compounds in the same cell line exists in the provided search results. However, one study investigated the genotoxic and cytotoxic effects of tinidazole on cultured human lymphocytes.
| Drug | Cell Line | Concentration | Effect | Source |
| Tinidazole | Human lymphocytes | 0.1, 1, 10, and 50 µg/ml | Significant decrease in mitotic index; increase in sister chromatid exchange and chromosomal aberrations; induction of apoptosis. | [8] |
Table 2: Cytotoxic and Genotoxic Effects of Tinidazole.
Mechanism of Action
Tinidazole, carnidazole, and ronidazole belong to the 5-nitroimidazole class of drugs and share a common mechanism of action. Their selective toxicity against anaerobic organisms is a key feature. The drug enters the microbial cell by diffusion. Inside the cell, the nitro group of the imidazole ring is reduced by electron transport proteins with low redox potentials, such as ferredoxin. This reduction process generates reactive nitro radicals and other cytotoxic intermediates that induce damage to DNA and other macromolecules, ultimately leading to cell death.[9][10][11][12]
Caption: General mechanism of action for 5-nitroimidazole drugs.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the in vitro efficacy of these compounds.
In Vitro Susceptibility Testing of Trichomonas vaginalis
A common method for determining the susceptibility of T. vaginalis to nitroimidazoles involves broth dilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Isolates and Culture: Clinical isolates of T. vaginalis are grown from frozen stocks in a suitable medium, such as Diamond's broth.[1]
-
Drug Preparation: Twofold serial dilutions of the test compounds (e.g., tinidazole) are prepared in the culture medium, with concentrations typically ranging from 0.25 to 16 mg/L.[1]
-
Incubation: The parasite cultures are exposed to the different drug concentrations and incubated anaerobically at 37°C for 48 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that results in no visible motile trichomonads upon microscopic examination.[1] Susceptibility is often categorized based on the MIC value, for instance, susceptible (<2 mg/L), intermediate (2 mg/L), and resistant (>2 mg/L).[1]
Caption: Experimental workflow for in vitro susceptibility testing.
In Vitro Activity against Giardia intestinalis
The efficacy against Giardia intestinalis can be assessed using methods such as a ³H-thymidine incorporation assay.[7]
-
Assay Principle: This assay measures the inhibition of DNA synthesis in the parasite upon exposure to the drug.
-
Procedure: Giardia intestinalis trophozoites are incubated with varying concentrations of the nitroimidazole compounds. ³H-thymidine is then added to the culture. The amount of radiolabeled thymidine incorporated into the parasite's DNA is measured.
-
Endpoint: A reduction in ³H-thymidine incorporation compared to untreated controls indicates drug activity. The concentration at which a 50% reduction in incorporation occurs (IC50) is a common metric of potency.
Conclusion
The in vitro data suggests that tinidazole and ronidazole demonstrate significant activity against a range of protozoan parasites. While direct comparative data for all three compounds under identical conditions is limited, the available evidence indicates that both tinidazole and ronidazole can be more potent than metronidazole against certain organisms.[7] Resistance to all three compounds has been reported in some parasite strains, highlighting the ongoing need for surveillance and the development of new therapeutic agents.[5][6] The shared mechanism of action, involving the generation of cytotoxic nitro radicals, underscores the fundamental chemistry driving their antimicrobial effects. For researchers, the choice between these agents for further in vitro and in vivo studies will likely depend on the target organism, known resistance patterns, and the desired pharmacokinetic profile.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of ronidazole for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro nitroimidazole resistance of Trichomonas gallinae and successful therapy with an increased dosage of ronidazole in racing pigeons (Columba livia domestica). | Sigma-Aldrich [sigmaaldrich.com]
- 7. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Testing of Tenonitrozole: An HPLC-Centric Evaluation
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity is a cornerstone of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) like Tenonitrozole, a 5-nitroimidazole derivative, ensuring the absence of impurities is paramount to guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a proposed, robust HPLC method for this compound purity testing against alternative analytical techniques, namely Thin-Layer Chromatography (TLC) with densitometry and Ultraviolet-Visible (UV) Spectrophotometry. The information presented is supported by experimental data adapted from studies on analogous 5-nitroimidazole compounds, providing a solid foundation for method validation and selection.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity testing of this compound, leveraging its inherent advantages of high specificity, sensitivity, and accuracy.[1] The successful separation of the API from its potential impurities is critical for reliable quantification.[2]
Proposed HPLC Method Parameters
Based on established methods for similar 5-nitroimidazole compounds, the following chromatographic conditions are recommended for this compound analysis:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 0.3% o-phosphoric acid with 0.1% triethylamine (20:80 v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Detection Wavelength | Approximately 320 nm (based on typical absorbance maxima for nitroimidazoles)[3] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
HPLC Method Validation Workflow
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The following diagram illustrates the key stages of HPLC method validation as per ICH guidelines.
Caption: Workflow for the validation of an HPLC method for purity testing.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. Below is a comparative summary of the proposed HPLC method with TLC-densitometry and UV Spectrophotometry.
| Parameter | HPLC | TLC-Densitometry | UV Spectrophotometry |
| Specificity | High (excellent separation of impurities)[1] | Moderate (separation depends on mobile phase)[4][5] | Low (interference from excipients and impurities is common)[6][7] |
| Sensitivity | High (LOD typically in the ng/mL range)[1] | Moderate (LOD in the µ g/spot range)[8] | Low (LOD typically in the µg/mL range)[6] |
| Linearity Range | Wide (e.g., 12.5 – 100 µg/mL)[1] | Moderate (e.g., 0.2 - 1.0 µ g/spot )[5] | Narrow (e.g., 5 - 40 µg/mL)[6] |
| Accuracy (% Recovery) | Excellent (typically 99-101%)[1] | Good (typically 98-103%)[8] | Good (typically 98-102%)[6] |
| Precision (%RSD) | Excellent (< 2%)[1] | Good (< 3%)[8] | Good (< 2% for intra-day)[6] |
| Throughput | Moderate (serial analysis) | High (parallel analysis of multiple samples)[9] | High (rapid measurements) |
| Cost per Sample | High | Low | Low |
| Quantitative Capability | Excellent | Good | Fair |
Experimental Protocols
Proposed RP-HPLC Method for this compound Purity
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.3% orthophosphoric acid in water and add 0.1% triethylamine. Mix this aqueous phase with acetonitrile in a ratio of 80:20 (v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Analysis:
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
TLC-Densitometry Method for 5-Nitroimidazole Purity
Objective: To provide a semi-quantitative or quantitative assessment of the purity of 5-nitroimidazole compounds.
Instrumentation:
-
TLC plates (Silica gel 60 F254)[4]
-
TLC developing chamber
-
Sample application device (e.g., capillary tubes)
-
Densitometer with a UV detector
Reagents and Materials:
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
5-nitroimidazole reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of chloroform and methanol in a ratio of 9:1 (v/v).[4]
-
Standard and Sample Preparation: Dissolve the reference standard and sample in a suitable solvent (e.g., methanol) to obtain appropriate concentrations for spotting.
-
Chromatographic Development:
-
Spot equal volumes of the standard and sample solutions onto the TLC plate.
-
Place the plate in the developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and let it dry.
-
-
Densitometric Analysis:
-
Scan the plate using the densitometer at a suitable wavelength (e.g., 313 nm for some nitroimidazoles).[9]
-
Quantify the purity by comparing the peak areas of the sample and standard spots.
-
UV Spectrophotometry Method for 5-Nitroimidazole Assay
Objective: To determine the concentration of a 5-nitroimidazole compound in a sample.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Reagents and Materials:
-
Hydrochloric acid (0.1 M) or other suitable solvent[6]
-
5-nitroimidazole reference standard and sample
Procedure:
-
Solvent Preparation: Prepare a 0.1 M solution of hydrochloric acid in water.[6]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Prepare a series of dilutions to create a calibration curve (e.g., 5-40 µg/mL).[6]
-
Sample Solution Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample from the calibration curve.
-
Conclusion
For the definitive purity testing of this compound, the proposed RP-HPLC method is unequivocally the most suitable technique. Its high specificity, sensitivity, and accuracy ensure reliable detection and quantification of the API and any potential impurities, which is a critical requirement for regulatory compliance and patient safety.[1]
TLC-densitometry serves as a valuable, cost-effective alternative for preliminary screening, stability studies, and in-process controls where high throughput is advantageous.[9] While it may lack the resolution of HPLC, its ability to analyze multiple samples simultaneously makes it an efficient tool.[9]
UV Spectrophotometry , while simple and rapid, is best suited for the quantitative assay of the bulk drug where the interference from excipients or impurities is minimal.[6] Its low specificity makes it generally unsuitable for purity testing where the separation of individual components is necessary.
Ultimately, the selection of the most appropriate analytical method will be dictated by the specific analytical challenge, the stage of drug development, and the available resources. For comprehensive and regulatory-compliant purity profiling of this compound, a validated HPLC method is the recommended approach.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of drugs and other toxic compounds from their ultraviolet spectra. Part III: Ultraviolet absorption properties of 22 structural groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijisrt.com [ijisrt.com]
- 7. tovaroved.nuph.edu.ua [tovaroved.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
Tenonitrozole vs. Tinidazole: A Comparative Analysis for the Treatment of Giardiasis
For Researchers, Scientists, and Drug Development Professionals
Giardiasis, caused by the protozoan parasite Giardia lamblia, remains a significant global health concern. The 5-nitroimidazole class of drugs has long been the cornerstone of treatment, with tinidazole being a prominent and effective option. This guide provides a comparative overview of tenonitrozole, a lesser-studied nitroimidazole, and the well-established tinidazole, focusing on their efficacy against Giardia lamblia. Due to the limited publicly available data on this compound for this specific indication, this comparison is based on existing in vitro data for this compound and a broader range of in vitro and clinical data for tinidazole.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro activity of this compound and tinidazole against Giardia lamblia.
| Compound | Metric | Value | Giardia lamblia Strain(s) | Reference |
| This compound | IC50 | 2.1 µM | Not Specified | |
| Tinidazole | IC50 | 0.12 mg/L (~0.5 µM) | Not Specified | [1] |
| MIC (100% immobilization at 24h) | 0.2 - 12.5 µg/ml | Not Specified |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the target's activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Direct comparison of these values should be made with caution due to potential variations in experimental conditions and strains tested.
Clinical Efficacy: Tinidazole
Extensive clinical trials have demonstrated the high efficacy of tinidazole in treating giardiasis. A single dose of tinidazole is often sufficient, leading to high rates of parasitological cure.
| Treatment Regimen | Cure Rate | Study Population | Reference |
| Single oral dose (50 mg/kg, max 2 g) | 94% | Expatriate residents and travelers in Bangladesh | [2] |
| Single oral dose (50 mg/kg, max 2 g) | 100% | Patients in a randomized trial | [2] |
| Single 2 g dose | 97% | Patients with giardiasis | |
| Single dose (50 mg/kg) | 88.1% | Children in Iran | [3] |
| Single 2 g dose | 96.4% | 55 patients in Egypt | [4] |
A network meta-analysis of 60 randomized controlled trials concluded that single-dose tinidazole is the best available treatment for giardiasis in both children and adults, showing a higher parasitological cure rate than metronidazole and albendazole.[5][6]
Currently, there is a lack of published clinical trial data specifically evaluating the efficacy of this compound for the treatment of human giardiasis.
Experimental Protocols
In Vitro Drug Susceptibility Testing of Giardia lamblia Trophozoites
This protocol outlines a general method for determining the IC50 of a compound against G. lamblia trophozoites.
1. Parasite Culture:
-
Giardia lamblia trophozoites (e.g., WB or GS strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and antibiotics at 37°C.[7]
-
Parasites are sub-cultured every 48-72 hours to maintain them in the logarithmic phase of growth.[7]
2. Drug Preparation:
-
A stock solution of the test compound (e.g., this compound or tinidazole) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the drug are prepared in the culture medium.
3. Assay Procedure:
-
Trophozoites are harvested, counted, and seeded into 96-well microtiter plates at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
The drug dilutions are added to the wells, and the plates are incubated anaerobically (e.g., using a gas pack system) or under microaerophilic conditions at 37°C for 24 to 48 hours.[8][9][10]
-
Control wells containing parasites with medium and solvent (DMSO) alone are included.
4. Determination of IC50:
-
After incubation, parasite viability or growth inhibition is assessed using various methods:
-
Cell Counting: Direct counting of motile trophozoites using a hemocytometer.
-
Metabolic Assays: Using viability indicators such as ATP measurement (e.g., CellTiter-Glo®) or resazurin-based assays (e.g., alamarBlue®).[10]
-
Automated Imaging: Utilizing high-content imaging systems to quantify parasite numbers based on morphology.[8]
-
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Testing in a Murine Model of Giardiasis
This protocol describes a general procedure for evaluating the efficacy of a drug in a mouse model of giardiasis.
1. Animal Model:
-
Four to six-week-old mice (e.g., C57BL/6 strain) are often used.
-
To enhance susceptibility to infection, mice may be treated with a cocktail of antibiotics in their drinking water for several days prior to and during the infection to reduce the gut microbiota.[11]
2. Infection:
-
Mice are orally inoculated with approximately 1 x 10^6 G. lamblia trophozoites or 1 x 10^5 cysts.[11][12]
3. Drug Treatment:
-
A few days post-infection (e.g., day 3 or 5), treatment with the test compound is initiated.
-
The drug is typically administered orally via gavage for a specified number of days (e.g., 3-5 days).
-
A control group receives the vehicle (e.g., water or a specific solvent) without the drug.
4. Assessment of Parasite Load:
-
At the end of the treatment period, mice are euthanized.
-
The small intestine is harvested, and the number of trophozoites is quantified by flushing the intestinal lumen and counting the parasites using a hemocytometer.[11]
-
Alternatively, parasite load can be assessed by counting the number of cysts shed in the feces over a period of time.
5. Efficacy Calculation:
-
The efficacy of the drug is determined by comparing the parasite load in the treated group to that in the control group.
Mechanism of Action: A Shared Pathway
Both this compound and tinidazole belong to the nitroimidazole class of drugs. Their mechanism of action against the anaerobic protozoan Giardia lamblia is believed to be similar.
Caption: Proposed mechanism of action for nitroimidazole drugs in Giardia lamblia.
The core of their anti-giardial activity lies in the reduction of their nitro group within the parasite. This process is facilitated by low redox potential enzymes present in anaerobic organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR). The reduction leads to the formation of highly reactive nitro radical anions. These cytotoxic radicals can then bind to and damage the parasite's DNA, leading to strand breakage and ultimately cell death. The selective toxicity of nitroimidazoles is attributed to the fact that this reduction process is inefficient in aerobic host cells.
Conclusion
Based on the available data, tinidazole is a highly effective and well-documented treatment for giardiasis, supported by extensive clinical evidence. This compound shows promising in vitro activity against Giardia lamblia, with an IC50 in the low micromolar range. However, a comprehensive comparison is hampered by the lack of clinical data and further in vivo studies for this compound in the context of giardiasis. Future research, including head-to-head comparative clinical trials, is necessary to fully elucidate the relative efficacy and potential role of this compound in the management of this common parasitic infection.
References
- 1. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between efficacy of a single dose of tinidazole with a 7-day standard dose course of metronidazole in Giardiasis [pjms.com.pk]
- 4. Treatment of giardiasis with tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to reinfection in mice as a vaccine model for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Tenonitrozole in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Tenonitrozole in immunoassays. Due to a lack of publicly available quantitative data on this compound's cross-reactivity in common nitroimidazole immunoassays, this document outlines the experimental protocols necessary to generate this data and presents a template for comparative analysis. The methodologies described are based on established practices for competitive enzyme-linked immunosorbent assays (ELISAs) for the detection of nitroimidazole compounds.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is an antiprotozoal agent belonging to the nitroimidazole class of drugs.[1] Immunoassays are frequently employed for the rapid screening of drug residues in various matrices. However, a critical aspect of immunoassay performance is specificity, as antibodies may cross-react with structurally similar compounds, leading to false-positive results.[2][3] Understanding the cross-reactivity of this compound is therefore essential for the accurate interpretation of immunoassay results for other nitroimidazoles and for the development of specific assays for this compound itself.
The most common immunoassay format for small molecules like this compound is the competitive ELISA. In this format, the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Comparative Cross-Reactivity Data
To address this, researchers can perform their own cross-reactivity studies using the experimental protocol outlined below. The following table is provided as a template to present the generated data, comparing the cross-reactivity of this compound with other relevant nitroimidazole compounds.
Table 1: Comparative Cross-Reactivity of Nitroimidazoles in a Competitive ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| [Primary Target Analyte, e.g., Metronidazole] | [Experimental Value] | 100 |
| This compound | [Experimental Value] | [Calculated Value] |
| Dimetridazole | [Experimental Value] | [Calculated Value] |
| Ronidazole | [Experimental Value] | [Calculated Value] |
| Ipronidazole | [Experimental Value] | [Calculated Value] |
| Tinidazole | [Experimental Value] | [Calculated Value] |
Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as: (IC50 of primary target analyte / IC50 of cross-reactant) x 100.
Experimental Protocol: Competitive ELISA for Nitroimidazoles
This protocol is a generalized procedure for a competitive ELISA to determine the cross-reactivity of this compound. It is based on methodologies described for the detection of other nitroimidazoles.
Materials:
-
Microtiter plates pre-coated with a nitroimidazole-protein conjugate
-
Standard solutions of the primary target nitroimidazole (e.g., Metronidazole)
-
Standard solutions of this compound and other nitroimidazoles to be tested
-
Anti-nitroimidazole antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers, standard solutions, and antibody dilutions as required.
-
Addition of Standards and Samples: To the wells of the pre-coated microtiter plate, add a fixed volume of the standard solutions of the primary target analyte, this compound, or other nitroimidazoles at various concentrations. For the blank, add only the assay buffer.
-
Addition of Primary Antibody: Add a fixed volume of the anti-nitroimidazole antibody solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Addition of Substrate: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the primary target analyte. Determine the IC50 values for the primary analyte and all tested cross-reactants. Calculate the percent cross-reactivity for this compound and other compounds using the formula provided in the note to Table 1.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Tenonitrozole Efficacy in Trichomoniasis: A Comparative Analysis with Metronidazole and Tinidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of Tenonitrozole's efficacy with the established treatments for trichomoniasis, Metronidazole and Tinidazole. Due to the limited availability of human clinical trial data for this compound in treating Trichomonas vaginalis, this guide presents a comprehensive overview of its in vitro activity and data from veterinary clinical trials, juxtaposed with the extensive human clinical trial data for Metronidazole and Tinidazole.
Mechanism of Action: The Nitroimidazole Family
This compound, Metronidazole, and Tinidazole belong to the 5-nitroimidazole class of antimicrobial agents.[1][2] Their selective toxicity against anaerobic protozoa like Trichomonas vaginalis stems from a common mechanism of action. The drug passively enters the parasite's cell, where, in the low-redox potential environment of the hydrogenosome, its nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[3] This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates that induce DNA damage, leading to helical instability, strand breakage, and ultimately, cell death.[3][4] Recent studies also suggest the involvement of the flavin enzyme thioredoxin reductase in the activation of nitroimidazoles in T. vaginalis.[4]
Comparative Efficacy: A Look at the Data
The following tables summarize the available efficacy data for this compound, Metronidazole, and Tinidazole. It is crucial to note that the data for this compound is primarily from in vitro and veterinary studies, and therefore not directly comparable to the human clinical trial data for Metronidazole and Tinidazole.
Table 1: In Vitro Susceptibility of Trichomonas spp. to Nitroimidazoles
| Drug | Organism | Metric | Value (µg/mL) | Reference |
| This compound | T. gallinae | MLC | 0.97 - 7.81 (sensitive strains) | [5] |
| T. gallinae | MLC | 93.75 - 500 (resistant strains) | [5] | |
| Metronidazole | T. vaginalis | MLC (susceptible) | < 50 | [6][7][8] |
| T. vaginalis | MLC (resistant) | ≥ 50 | [6][7][8] | |
| T. vaginalis | MIC (mean) | 2.25 | [2] | |
| T. gallinae | LC50 | 0.31 | [9] | |
| Tinidazole | T. vaginalis | MLC (susceptible) | < 6.3 | [6][7][8] |
| T. vaginalis | MLC (resistant) | ≥ 6.3 | [6][7][8] | |
| T. vaginalis | MIC (mean) | 1.11 | [2] | |
| T. gallinae | Efficacy (100%) | 30 mg/ml (in vitro) | [10] |
MLC: Minimum Lethal Concentration, MIC: Minimum Inhibitory Concentration, LC50: Lethal Concentration for 50% of organisms.
Table 2: Clinical Efficacy of Nitroimidazoles in Treating Trichomoniasis
| Drug | Condition | Dosage | Parasitological Cure Rate | Reference |
| This compound | Avian Trichomoniasis (T. gallinae) | 30 mg/kg | 75% | [11] |
| Metronidazole | Human Trichomoniasis (T. vaginalis) | 2g single dose | 64% - 95% | [2][12][13] |
| Human Trichomoniasis (T. vaginalis) | 500mg twice daily for 7 days | 84% - 98% | [14] | |
| Tinidazole | Human Trichomoniasis (T. vaginalis) | 2g single dose | 86% - 100% | [12][13][14] |
| Metronidazole-Resistant Trichomoniasis | High-dose oral and vaginal | 92% | [15] |
Experimental Protocols
A standardized method for determining the Minimum Lethal Concentration (MLC) of a nitroimidazole against T. vaginalis isolates is crucial for assessing potential resistance.
-
Isolate Cultivation: T. vaginalis isolates are cultured in Diamond's medium at 37°C.
-
Drug Dilution: A series of twofold dilutions of the test drug (e.g., Metronidazole, Tinidazole) are prepared in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of T. vaginalis trophozoites is added to each well.
-
Incubation: The plates are incubated anaerobically at 37°C for 48 hours.
-
MLC Determination: The MLC is defined as the lowest drug concentration at which there is a complete lack of motile trichomonads as observed by microscopy.[6][7]
The following outlines a typical methodology for a randomized controlled trial comparing single-dose therapies for vaginal trichomoniasis.
-
Study Design: A multi-center, randomized, open-label, parallel-group clinical trial.[16]
-
Participant Selection:
-
Inclusion Criteria: Non-pregnant women aged 18 years or older with a laboratory-confirmed T. vaginalis infection (e.g., wet mount microscopy, culture, or nucleic acid amplification test - NAAT), who provide informed consent.[16]
-
Exclusion Criteria: Known hypersensitivity to nitroimidazoles, pregnancy or lactation, and use of other antimicrobial agents within a specified timeframe.[16]
-
-
Randomization and Intervention: Participants are randomly assigned to receive either a single 2g oral dose of Metronidazole or a single 2g oral dose of Tinidazole.[12]
-
Follow-up and Assessment:
-
A test-of-cure visit is scheduled 7 to 14 days post-treatment.
-
A parasitological cure is determined by the absence of T. vaginalis on wet mount and/or culture.[12]
-
Clinical cure is assessed by the resolution of signs and symptoms.
-
Adverse events are recorded at the follow-up visit.
-
-
Statistical Analysis: Cure rates between the treatment groups are compared using appropriate statistical tests (e.g., chi-squared or Fisher's exact test).
Conclusion
While direct comparative human clinical trial data for this compound in the treatment of T. vaginalis is currently unavailable, the existing in vitro and veterinary data suggest it possesses antitrichomonal activity, consistent with other nitroimidazoles. Metronidazole and Tinidazole remain the well-established, FDA-approved treatments for human trichomoniasis, with extensive clinical data supporting their efficacy.[14] Tinidazole often demonstrates a superior or equivalent parasitological cure rate compared to single-dose Metronidazole and may have a better side-effect profile.[12][13] Multi-dose Metronidazole has shown higher efficacy than the single-dose regimen.[14] Further research, particularly well-designed clinical trials in humans, is necessary to fully elucidate the clinical efficacy and safety profile of this compound for the treatment of human trichomoniasis and to determine its potential role as a therapeutic alternative.
References
- 1. Trichomoniasis Medication: Nitroimidazoles [emedicine.medscape.com]
- 2. journals.asm.org [journals.asm.org]
- 3. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing of Trichomonas vaginalis drug susceptibility: evaluation of minimal lethal concentrations for metronidazole and tinidazole that correspond with treatment failure [stacks.cdc.gov]
- 7. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new drug candidates against Trichomonas gallinae using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. ijcmas.com [ijcmas.com]
- 12. Single-dose oral treatment of vaginal trichomoniasis with tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichomoniasis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Diet and Activity [emedicine.medscape.com]
- 14. Trichomoniasis - STI Treatment Guidelines [cdc.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Inter-laboratory Validation of Tenonitrozole Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Tenonitrozole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented data, while illustrative, is representative of typical performance characteristics observed in inter-laboratory validation studies for analogous compounds. This document is intended to guide researchers in selecting and validating appropriate analytical methods for this compound quantification in various matrices.
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
An inter-laboratory study was designed to assess the performance of two distinct analytical methods for the quantification of this compound. The study evaluated key validation parameters to ensure the reliability, accuracy, and precision of each method across different laboratory settings.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.9% - 101.2% | 80% - 120% |
| Precision (%RSD) | |||
| - Intra-day | < 5% | < 2% | ≤ 15% |
| - Inter-day | < 8% | < 4% | ≤ 15% |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL | - |
Table 2: Inter-laboratory Precision for this compound Quantification at 100 ng/mL
| Laboratory | HPLC-UV (%RSD) | LC-MS/MS (%RSD) |
| Lab 1 | 4.5 | 1.8 |
| Lab 2 | 5.2 | 2.1 |
| Lab 3 | 4.8 | 1.9 |
| Average %RSD | 4.83 | 1.93 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method
a. Sample Preparation:
-
A 1.0 mL aliquot of the sample (e.g., plasma) is mixed with 2.0 mL of acetonitrile for protein precipitation.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 200 µL of the mobile phase, and a 20 µL aliquot is injected into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 30°C.
LC-MS/MS Method
a. Sample Preparation:
-
A 100 µL aliquot of the sample is mixed with 300 µL of methanol containing an internal standard (e.g., deuterated this compound).
-
The mixture is vortexed for 30 seconds and centrifuged at 14,000 rpm for 5 minutes.
-
The supernatant is diluted 1:1 with water, and a 5 µL aliquot is injected into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Visualizations
Signaling Pathway
While this compound's primary mechanism of action as an antiprotozoal agent involves the reduction of its nitro group to produce cytotoxic radicals that damage DNA, a detailed signaling pathway in the context of mammalian systems for drug development purposes is not extensively characterized. The diagram below illustrates a generalized pathway of cellular damage induced by nitroimidazoles.
Caption: Mechanism of action of this compound in protozoal cells.
Experimental Workflow
The following diagram outlines the workflow for the inter-laboratory validation of the this compound quantification assays.
Caption: Inter-laboratory validation workflow for this compound assays.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Tenonitrozole
For Immediate Implementation: To ensure the safety of laboratory personnel and the environment, it is crucial to handle and dispose of Tenonitrozole, a potentially hazardous chemical, with stringent adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate risks associated with this compound.
This compound should be managed as a hazardous waste unless explicitly determined otherwise by a formal hazardous waste determination. The following procedures are based on general best practices for the disposal of research chemicals and pharmaceuticals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[1] |
| Lab Coat | A buttoned lab coat should be worn to protect from skin contact.[1] |
| Respiratory Protection | If there is a risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator may be necessary. |
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: In the absence of a specific Safety Data Sheet (SDS) definitively classifying this compound, it must be treated as a hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation.
Step 3: On-site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the EHS department.
-
Control: If trained and safe to do so, control the spill by using appropriate absorbent materials.
-
Clean-up: All materials used for spill clean-up must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific policies and procedures and the chemical's Safety Data Sheet, when available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
